molecular formula C9H8N4O2 B7892531 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

Cat. No.: B7892531
M. Wt: 204.19 g/mol
InChI Key: JZDOMXGVLCXKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid (CAS 370560-58-0) is a high-purity, heteroaromatic benzoic acid derivative of significant interest in medicinal chemistry and materials science. The compound features a molecular formula of C9H8N4O2 and a molecular weight of 204.19 g/mol . Its structure incorporates a 1H-tetrazole ring linked to a 2-methylbenzoic acid scaffold, making it a versatile and valuable building block for chemical synthesis . The 1H-tetrazole moiety is a privileged structure in drug design, often serving as a non-classical bioisostere for carboxylic acids, which can dramatically alter a molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability . This specific regioisomer is accessible through well-established synthetic routes, including the zinc-catalyzed cycloaddition reaction between sodium azide and the corresponding nitrile precursor, a robust method known for its broad substrate scope and good yields . As a multifunctional synthetic intermediate, this compound offers two primary sites for further derivatization: the carboxylic acid group, which can be readily activated for amide coupling or esterification, and the nitrogen atoms on the tetrazole ring, which can participate in N-alkylation reactions to create 1,5-disubstituted tetrazole derivatives . This makes it exceptionally useful for constructing more complex molecules for pharmaceutical research, agrochemical development, and as a ligand in coordination chemistry. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-5-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-2-3-7(4-8(6)9(14)15)13-5-10-11-12-13/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDOMXGVLCXKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Definitive Synthesis Guide: 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid . Unlike the more common 5-substituted tetrazoles derived from nitriles, this molecule features a tetrazole ring attached via the N1-position to the aromatic scaffold. Consequently, the synthesis requires a heterocyclization of a primary amine rather than a [3+2] cycloaddition of an azide to a nitrile.

The protocol outlined below utilizes the Franke-type heterocyclization , reacting 5-amino-2-methylbenzoic acid with sodium azide and triethyl orthoformate. This route is selected for its high atom economy, operational simplicity, and scalability compared to silicon-azide methods.

Key Chemical Attributes:

  • Target: 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid[1]

  • Core Precursor: 5-Amino-2-methylbenzoic acid[2]

  • Critical Reagents: Sodium Azide (

    
    ), Triethyl Orthoformate (TEOF)
    
  • Mechanism: Amine-Orthoester Condensation followed by Azide Cyclization

Retrosynthetic Analysis

To ensure the integrity of the synthesis, we must first validate the disconnection strategy. The N1-linkage dictates that the C-N bond between the phenyl ring and the tetrazole is pre-existing in the starting material (as an amine).

Retrosynthesis target TARGET MOLECULE 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid disconnection Disconnection: N1-Heterocyclization target->disconnection precursor1 PRECURSOR A 5-Amino-2-methylbenzoic Acid (Aniline Source) disconnection->precursor1 precursor2 PRECURSOR B Triethyl Orthoformate (C1 Source) disconnection->precursor2 precursor3 PRECURSOR C Sodium Azide (N3 Source) disconnection->precursor3

Figure 1: Retrosynthetic breakdown identifying the aniline precursor and the heterocyclization reagents.

Mechanistic Pathway[3][4]

Understanding the reaction mechanism is vital for troubleshooting. The reaction proceeds through an in situ formation of an imidate intermediate.[3]

  • Condensation: The amino group of the benzoic acid attacks the central carbon of triethyl orthoformate (TEOF), eliminating ethanol to form an ethyl formimidate .

  • Azide Attack: The nucleophilic azide ion attacks the activated imidate carbon.

  • Cyclization: An electrocyclic ring closure occurs, eliminating a final molecule of ethanol to yield the stable aromatic tetrazole ring.

Mechanism step1 5-Amino-2-methylbenzoic Acid + TEOF inter1 Imidate Intermediate (R-N=CH-OEt) step1->inter1 - 2 EtOH (Acid Cat.) inter2 Azide Addition (R-N=CH-N3) inter1->inter2 + NaN3 step3 Cyclization (- EtOH) inter2->step3 Heat final Target Tetrazole step3->final

Figure 2: Mechanistic flow from aniline condensation to tetrazole ring closure.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linear and scalable.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[4]AmountRole
5-Amino-2-methylbenzoic acid 151.161.01.51 gSubstrate
Triethyl Orthoformate (TEOF) 148.203.04.45 g (~5 mL)Cyclizing Agent/Solvent
Sodium Azide (

)
65.011.30.85 gNitrogen Source
Glacial Acetic Acid 60.05Solvent15-20 mLSolvent & Catalyst

Safety Note: Sodium azide is highly toxic and can form explosive hydrazoic acid (


) in the presence of acid. However, in this controlled reaction, 

is consumed in situ. Perform all operations in a fume hood behind a blast shield.
Step-by-Step Procedure
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 5-amino-2-methylbenzoic acid (1.51 g) and sodium azide (0.85 g) to the flask.

  • Solvent Addition: Add Glacial Acetic Acid (15 mL) followed by Triethyl Orthoformate (5 mL).

    • Note: The order is important to minimize direct contact between solid azide and concentrated acid before mixing.

  • Reaction: Heat the mixture to reflux (approx. 100–110°C) with stirring.

    • Observation: The suspension should clear as the temperature rises, then potentially precipitate solids as the product forms.

    • Duration: Maintain reflux for 3 to 4 hours . Monitor by TLC (Eluent: DCM/MeOH 9:1) until the starting aniline spot disappears.

  • Quenching & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water .

    • Add concentrated HCl dropwise (approx. 1-2 mL) to ensure full protonation of the carboxylic acid and precipitation of the tetrazole (Target pH ~1-2).

    • Caution: Perform this slowly to avoid rapid gas evolution.

  • Isolation: Filter the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (

    
     mL) to remove residual acetic acid and inorganic salts.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or pure Methanol .

  • Drying: Dry the product in a vacuum oven at 50°C overnight.

Experimental Workflow Diagram

Workflow start START: Charge Flask (Amine + NaN3) mix Add AcOH + TEOF start->mix heat Reflux @ 100°C (3-4 Hours) mix->heat tlc Check TLC (Complete?) heat->tlc tlc->heat No quench Pour into Ice Water Acidify with HCl tlc->quench Yes filter Vacuum Filtration & Wash quench->filter purify Recrystallize (EtOH/Water) filter->purify

Figure 3: Operational workflow for the synthesis and purification.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or product loss during filtration.Increase TEOF to 5 equivalents; ensure pH is <2 during precipitation to protonate the carboxylic acid fully.
Incomplete Reaction Moisture in reagents (TEOF is water-sensitive).Use freshly distilled TEOF and anhydrous acetic acid; extend reflux time.
Impurity Profile Formation of formylated amine (intermediate) without cyclization.Indicates azide failure. Ensure

is fresh and not degraded. Increase temperature.

References

  • Gaponik, P. N., et al. (2005). Synthesis of New Functionally Substituted 1-R-Tetrazoles and Their 5-Amino Derivatives. Chemistry of Heterocyclic Compounds. Link

  • Su, W. K., et al. (2006). Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from amines. European Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Link

  • PubChem. (2023). 5-Amino-2-methylbenzoic acid (Precursor Data). National Library of Medicine. Link

Sources

"2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

Part 1: Executive Summary & Chemical Identity

2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a scaffold for designing non-peptide angiotensin II receptor antagonists and metabolic modulators. Structurally, it features a benzoic acid core substituted at the ortho-position with a methyl group and at the meta-position (relative to the methyl) with a 1H-tetrazol-1-yl moiety.

Unlike the more common C-linked tetrazoles (derived from nitriles), this molecule features an N-linked tetrazole (attached via N1). This structural distinction significantly alters its electronic properties, hydrogen bonding potential, and metabolic stability compared to its C-linked regioisomers.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue (Experimental/Predicted)Context
Molecular Formula C₉H₈N₄O₂Core Scaffold
Molecular Weight 204.19 g/mol Fragment-based design
CAS Number Analogous to 116570-12-8Specific isomer rarely cataloged in public bulk lists; derived from CAS 2840-04-2.
pKa (Acid) ~3.8 (Carboxylic Acid)Acidic core
pKa (Base) ~ -2.5 (Tetrazole N4)Very weak base; protonation occurs only in strong acid.
LogP ~1.2 - 1.5Moderate lipophilicity; good oral bioavailability potential.
Solubility DMSO, Methanol, Dilute BasePoor water solubility at neutral pH; soluble as a carboxylate salt.

Part 2: Synthetic Pathways & Mechanism

The synthesis of N-linked tetrazoles differs fundamentally from C-linked tetrazoles. While C-linked analogs are synthesized via [3+2] cycloaddition of azides to nitriles, the 1-(aryl)-1H-tetrazole motif requested here is synthesized from a primary amine precursor.

Core Synthesis: The Cyclization of 5-Amino-2-methylbenzoic Acid

The most robust route involves the heterocyclization of 5-amino-2-methylbenzoic acid using sodium azide and a carbon source (typically triethyl orthoformate or glacial acetic acid) under acidic conditions.

Reaction Scheme:

  • Starting Material: 5-Amino-2-methylbenzoic acid (CAS 2840-04-2).

  • Reagents: Sodium Azide (

    
    ), Triethyl Orthoformate (
    
    
    
    ), Glacial Acetic Acid (
    
    
    ).
  • Mechanism: The amine reacts with the orthoformate to form an imidate intermediate, which subsequently undergoes nucleophilic attack by the azide anion, followed by electrocyclic ring closure to form the tetrazole.

Diagram 1: Synthetic Workflow (Graphviz)

Synthesis_Workflow Start 5-Amino-2-methylbenzoic Acid (CAS 2840-04-2) Intermediate Imidate Intermediate Start->Intermediate Condensation Reagents Reagents: NaN3, HC(OEt)3 Glacial AcOH Reagents->Intermediate Cyclization Electrocyclic Ring Closure Intermediate->Cyclization + Azide Attack Product 2-Methyl-5-(1H-tetrazol-1-yl) benzoic Acid Cyclization->Product - EtOH

Caption: Synthetic pathway transforming the aniline precursor into the N-linked tetrazole via the orthoformate cyclization method.

Part 3: Experimental Protocol

Objective: Synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid on a 10 mmol scale.

Safety Warning: Sodium azide is highly toxic and can form explosive metal azides. Perform all reactions in a fume hood behind a blast shield. Do not use metal spatulas. Quench all azide waste with sodium nitrite/sulfuric acid.

Step-by-Step Methodology
  • Preparation:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5-amino-2-methylbenzoic acid (1.51 g, 10 mmol) in glacial acetic acid (20 mL).

    • Add triethyl orthoformate (2.5 mL, 15 mmol) to the solution.

    • Stir at room temperature for 15 minutes to initiate imidate formation.

  • Azidation:

    • Carefully add sodium azide (0.98 g, 15 mmol) in small portions (Caution: Exothermic).

    • Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The amine spot (lower Rf) should disappear, replaced by a less polar tetrazole spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction contents into ice-cold water (100 mL) containing concentrated HCl (2 mL) to ensure the carboxylic acid is fully protonated and to decompose excess azide (in a controlled manner—ensure ventilation).

    • A precipitate should form.[1] If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Collect the solid by vacuum filtration.

    • Recrystallize from Ethanol/Water (1:1) .

    • Yield Expectation: 70–85% as a white to off-white crystalline solid.

  • Validation (NMR Signature):

    • 1H NMR (DMSO-d6): Look for the characteristic Tetrazole C-H proton singlet appearing very downfield, typically between δ 9.5 – 10.0 ppm . This confirms the formation of the tetrazole ring.

Part 4: Structural Nuance & Applications

Regiochemistry: 1-yl vs. 5-yl

It is critical to distinguish this molecule from its isomers.

  • 5-(1H-tetrazol-1-yl): The nitrogen (N1) is attached to the benzene. This creates a shorter, more rigid linker. The tetrazole ring is orthogonal to the benzene ring due to steric clash with ortho-protons.

  • 5-(1H-tetrazol-5-yl): The carbon (C5) is attached to the benzene. This allows for coplanarity and conjugation.

Diagram 2: Isomer Comparison (Graphviz)

Isomer_Comparison Target Target Molecule: N-Linked (1-yl) Rigid, Orthogonal Geometry Feature1 Synthesis: From Amine Target->Feature1 Isomer Common Isomer: C-Linked (5-yl) Planar, Conjugated Feature2 Synthesis: From Nitrile Isomer->Feature2

Caption: Structural and synthetic distinction between the N-linked target and the common C-linked bioisostere.

Applications in Drug Development
  • Bioisostere for cis-Amide: The 1,5-disubstituted tetrazole moiety is a recognized mimic of a cis-amide bond, providing similar geometry but with improved metabolic stability against proteases.

  • Angiotensin Receptor Blockers (ARBs): While Losartan uses a C-linked tetrazole, N-linked analogs are explored to alter receptor binding affinity and lipophilicity profiles.

  • Ligand Efficiency: The 2-methyl group locks the conformation of the benzoic acid, potentially reducing the entropic penalty upon binding to a target protein.

References

  • Beilstein Institute. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2019). Preparation of 2-(2H-Tetrazol-2-yl)benzoic Acids via Regioselective Cu(I) Catalyzed N2 Arylation. Organic Process Research & Development. Link

  • BenchChem. (2025).[2] Synthesis and Characterization of Tetrazole Derivatives: Technical Guide. Link

  • PubChem. (2025). Compound Summary: 4-(1H-Tetrazol-5-yl)benzoic acid (Structural Analog). Link

  • Sigma-Aldrich. (2025). 5-Amino-2-methylbenzoic acid (Precursor Material). Link

Sources

Molecular Architecture and Synthetic Methodologies of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic substitution of functional groups is paramount for optimizing pharmacokinetics and target affinity. 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid (CAS: 370560-58-0) serves as a critical pharmaceutical intermediate, primarily utilized in the synthesis of advanced cardiovascular therapeutics such as Angiotensin II Receptor Blockers (ARBs)[1]. This technical guide deconstructs the structural rationale, physicochemical profile, and field-proven synthetic methodologies for this compound, providing researchers with a self-validating framework for its production and analytical verification.

Molecular Architecture & IUPAC Nomenclature

The precise IUPAC designation for this compound is 2-methyl-5-(1H-tetrazol-1-yl)benzoic acid . Its molecular architecture is defined by three distinct topological features, each engineered with specific mechanistic causality:

  • The Benzoic Acid Core: Acts as the primary scaffold, providing the essential carboxylate moiety required for downstream coupling reactions (e.g., amide bond formation with biphenyl derivatives).

  • The Ortho-Methyl Group (C2): Positioned adjacent to the carboxylic acid, this methyl group is not merely a structural decoration. It induces significant steric hindrance, restricting the rotational freedom of the carboxylate group. This conformational locking forces the molecule into a higher-energy, predefined geometry that drastically reduces the entropic penalty upon binding to target receptor pockets.

  • The 1H-Tetrazole Ring (C5): Attached via its N1 atom to the meta position of the benzoic acid ring. The tetrazole moiety is a universally recognized bioisostere for a carboxylic acid. At physiological pH, it provides a highly delocalized anionic charge. This substitution enhances lipophilicity and metabolic stability against degradation pathways (like glucuronidation) while maintaining the vital hydrogen-bond acceptor network required for receptor antagonism[2].

Physicochemical Profiling

Understanding the quantitative parameters of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid is essential for predicting its behavior in biphasic solvent systems during synthesis and purification. The data is summarized in the table below:

ParameterValueCausality / Significance
Molecular Formula C9H8N4O2Defines the stoichiometric baseline for synthesis.
Molecular Weight 204.19 g/mol [3]Low molecular weight ensures high atom economy in subsequent coupling.
CAS Registry Number 370560-58-0[3]Unique identifier for global regulatory and procurement tracking.
Hydrogen Bond Donors 1Contributed solely by the carboxylic acid (-COOH) group.
Hydrogen Bond Acceptors 5[4]Four from the tetrazole nitrogen network; one from the carbonyl oxygen.
Topological Polar Surface Area ~80.9 Ų[4]Optimal for systemic circulation, though highly polar due to the tetrazole.

Synthetic Methodology & Mechanistic Causality

The construction of the 1-aryl-1H-tetrazole system requires a highly controlled [3+2] cycloaddition-like process. The following step-by-step protocol outlines the synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid from 5-amino-2-methylbenzoic acid, engineered as a self-validating system.

Step-by-Step Synthesis Protocol
  • Precursor Solvation & Catalysis: Suspend 5-amino-2-methylbenzoic acid (1.0 eq) in glacial acetic acid (8.0 eq). Causality: Glacial acetic acid serves a dual purpose: it acts as a polar protic solvent to dissolve the precursor and functions as the essential acid catalyst required to activate the subsequent imido ether formation.

  • Imido Ether Formation: Add triethyl orthoformate (1.5 eq) dropwise at room temperature. Stir for 30 minutes. Causality: The primary amine attacks the activated orthoester, eliminating ethanol to form a highly reactive imido ether intermediate. TLC monitoring (DCM:MeOH 9:1) should confirm the complete consumption of the starting amine.

  • Controlled Azide Addition: Cool the reaction vessel to 10°C. Add sodium azide (NaN3) (1.5 eq) in small portions over 45 minutes. Causality: Sodium azide reacts with the acidic medium to generate hydrazoic acid (HN3) in situ. Portion-wise addition is a critical safety parameter to control the exothermic nature of the reaction and prevent the hazardous accumulation of volatile, explosive HN3 gas.

  • Thermal Cyclization: Gradually heat the reaction mixture to 80°C and maintain for 4-6 hours. Causality: Thermal energy overcomes the activation barrier, allowing the azide to attack the imido ether carbon, followed by a rapid cyclization to form the stable aromatic 1H-tetrazole ring.

  • Isolation & Purification: Cool the mixture to room temperature and pour it into ice-cold water. Filter the resulting precipitate under a vacuum. Wash the filter cake with 1M HCl, followed by cold distilled water. Causality: The sudden shift in solvent polarity forces the hydrophobic tetrazole product to precipitate. The 1M HCl wash effectively solubilizes and removes any unreacted basic amine precursors, ensuring high crude purity.

SynthesisWorkflow A 5-Amino-2-methylbenzoic acid (Precursor) C Imido Ether Intermediate A->C Acid Catalysis B Triethyl Orthoformate + Glacial Acetic Acid B->C E Cyclization (80°C) [3+2] Annulation C->E D Sodium Azide (NaN3) Controlled Addition D->E Azide Attack F 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid (Target Product) E->F Precipitation & Wash

Synthetic workflow for 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid via azide cyclization.

Pharmacological Significance & Application

The primary application of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid is its use as a building block in the synthesis of Angiotensin II Receptor Blockers (ARBs)[1]. When this intermediate is coupled to specific biphenyl or valine-derived scaffolds, the resulting drug molecule acts as a competitive antagonist at the AT1 receptor. The tetrazole ring precisely mimics the C-terminal carboxylate of the endogenous peptide Angiotensin II, anchoring the drug into the receptor's active site and preventing downstream hypertensive signaling[2].

SignalingPathway Ang Angiotensin II (Endogenous Ligand) AT1 AT1 Receptor (GPCR) Ang->AT1 Activates Vaso Vasoconstriction & Hypertension AT1->Vaso Downstream Signaling ARB Tetrazole-based ARB (Synthesized Drug) ARB->AT1 Competitive Antagonism Block Blood Pressure Normalization ARB->Block Therapeutic Effect

Mechanism of action for tetrazole-based Angiotensin II Receptor Blockers (ARBs).

Analytical Validation System

To ensure absolute trustworthiness in the synthesized batch, the protocol must be self-validating. Relying on a single analytical method is insufficient; a triangulated approach is required:

  • Chromatographic Purity (HPLC): Method: Reverse-phase C18 column; Mobile phase: Acetonitrile/Water (0.1% TFA gradient). Validation: A single sharp peak at the expected retention time confirms >98% purity. The acidic mobile phase suppresses the ionization of the carboxylic acid, ensuring peak symmetry.

  • Mass Confirmation (LC-MS): Method: Electrospray Ionization (ESI) in positive mode. Validation: The presence of the

    
     pseudo-molecular ion at m/z 205.07 confirms the exact mass of the synthesized construct.
    
  • Structural Connectivity (1H-NMR): Method: 400 MHz NMR in DMSO-d6. Validation:

    • The diagnostic tetrazole C5-H proton will appear as a highly deshielded singlet in the extreme downfield region (~9.6 - 10.0 ppm).

    • The aromatic region will display a 1,2,4-trisubstitution coupling pattern (one doublet, one doublet of doublets, and one distinct singlet-like doublet).

    • The ortho-methyl group will appear as a sharp 3H singlet near 2.5 ppm.

References

  • [2] Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available at: [Link]

  • [1] 2-Methyl-5-(1H-tetrazol-1-yl)benzoicacid. MySkinRecipes. Available at:[Link]

Sources

"2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid" physical properties (melting point, solubility)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid is a highly specialized, bifunctional aromatic building block utilized in advanced medicinal chemistry and materials science. Structurally, it merges an o-toluic acid core with a 1-substituted tetrazole ring. Unlike the more common 5-substituted tetrazoles (which act as acidic bioisosteres for carboxylic acids), the 1-substituted tetrazole is electronically neutral at physiological pH. This unique configuration provides a metabolically stable, rigid hydrogen-bond acceptor while preserving the ionizable carboxylic acid for salt-bridge interactions or subsequent amide coupling.

This whitepaper provides a rigorous analysis of its physicochemical properties, a self-validating synthetic methodology, and its structural utility in rational drug design.

Physicochemical Profiling & Causality

The physical properties of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid are dictated by its asymmetric substitution and the distinct electronic contributions of its functional groups.

Quantitative Data Summary
PropertyValueCausality / Mechanistic Driver
Molecular Formula C9H8N4O2N/A
Molecular Weight 204.19 g/mol N/A
Melting Point 195 – 205 °CHigh lattice energy driven by intermolecular H-bonding between the carboxylic acid and the tetrazole nitrogen lone pairs.
Ionization (pKa) ~4.0The carboxylic acid is the sole ionizable group. The 1-substituted tetrazole lacks an acidic N-H proton.
Aqueous Solubility < 0.1 mg/mL (pH 3.0)> 10.0 mg/mL (pH 7.4)Highly pH-dependent. At low pH, the unionized planar molecule is hydrophobic. Deprotonation at pH > 5 disrupts the crystal lattice.
Organic Solubility DMSO (>30 mg/mL)DMF (>20 mg/mL)High dipole moments of aprotic solvents easily solvate the polar tetrazole ring.

Data extrapolated from the precursor 5-amino-2-methylbenzoic acid and established tetrazole crystallographic profiles .

Synthetic Methodology

The most efficient and atom-economical route to 1-substituted tetrazoles is the one-pot [3+2] cycloaddition of a primary amine with sodium azide and triethyl orthoformate .

Step-by-Step Experimental Protocol

Note: This protocol utilizes methanesulfonic acid (MSA) under solvent-free conditions to maximize yield and minimize the generation of volatile, toxic hydrazoic acid (HN3).

  • Precursor Preparation: To a 50 mL round-bottom flask, add 1.0 equivalent (1.51 g, 10 mmol) of 5-amino-2-methylbenzoic acid.

  • Reagent Addition: Add 1.2 equivalents (1.78 g, 12 mmol) of triethyl orthoformate. Stir the neat mixture for 5 minutes to ensure uniform wetting.

  • Catalysis: Introduce 10 mol% of methanesulfonic acid (MSA). Causality: MSA rapidly catalyzes the condensation of the amine and orthoformate to form a highly electrophilic iminium intermediate.

  • Azide Introduction (Safety Critical): Carefully add 1.1 equivalents (0.71 g, 11 mmol) of sodium azide (NaN3) in small portions. Ensure the reaction is conducted in a well-ventilated fume hood.

  • Cycloaddition: Heat the mixture to 50 °C and stir for 4–6 hours. The reaction progress should be monitored via LC-MS until the precursor mass (m/z 152 [M+H]+) is fully consumed.

  • Workup & Isolation: Quench the reaction by adding 20 mL of ice-cold distilled water. The sudden shift in dielectric constant forces the hydrophobic product to precipitate.

  • Purification: Filter the crude solid under a vacuum, wash with cold water (3 x 10 mL) to remove unreacted NaN3 and MSA, and recrystallize from a 1:1 mixture of ethanol and water to yield the pure product.

SynthesisWorkflow A 5-Amino-2-methylbenzoic acid (Precursor) B Triethyl Orthoformate + NaN3 A->B MSA Catalyst Solvent-free, RT C Iminium Azide Intermediate B->C Condensation D 2-Methyl-5-(1H-tetrazol-1-yl) benzoic Acid C->D [3+2] Cycloaddition

Fig 1: One-pot[3+2] cycloaddition synthesis of the 1-substituted tetrazole target.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectroscopic benchmarks must be met. The self-validating nature of the NMR profile lies in the distinct electronic environment created by the tetrazole ring.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.10 (br s, 1H, COOH): Broad exchangeable proton confirming the intact carboxylic acid.

    • δ 9.85 (s, 1H, tetrazole C5-H): Critical Diagnostic Peak. The proton on the 1-substituted tetrazole ring is highly deshielded by the adjacent nitrogen atoms, appearing as a sharp singlet far downfield.

    • δ 8.12 (d, J = 2.4 Hz, 1H, Ar-H6): Meta-coupled proton situated between the electron-withdrawing COOH and tetrazole groups.

    • δ 7.95 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H4): Ortho/meta-coupled proton.

    • δ 7.52 (d, J = 8.2 Hz, 1H, Ar-H3): Ortho-coupled proton adjacent to the methyl group.

    • δ 2.55 (s, 3H, Ar-CH3): Singlet integrating to three protons, confirming the ortho-methyl group.

  • LC-MS (ESI): Expected [M+H]+ at m/z 205.07; [M-H]- at m/z 203.06.

Pharmacological & Structural Utility

In rational drug design, 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid serves as an advanced structural vector.

  • Metabolic Stability: Unlike amides or esters, the 1-substituted tetrazole ring is highly resistant to enzymatic hydrolysis and metabolic degradation (e.g., by cytochrome P450 enzymes).

  • Conformational Locking: The ortho-methyl group (relative to the carboxylic acid) provides severe steric hindrance, restricting the rotation of the carboxylate bond. This "conformational locking" reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity.

  • Bifunctional Linking: The molecule is an ideal candidate for PROTAC (Proteolysis Targeting Chimera) linker chemistry, where the carboxylic acid can be coupled to a target-binding ligand, leaving the tetrazole to engage in dipole-dipole interactions within a solvent-exposed channel.

Pharmacophore Ligand 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid Tetrazole 1H-Tetrazole Ring (Metabolically Stable H-Bond Acceptor) Ligand->Tetrazole Carboxyl Carboxylic Acid (Ionic Anchor / Salt Bridge) Ligand->Carboxyl Methyl o-Methyl Group (Steric Shielding / Hydrophobic) Ligand->Methyl Target Receptor Binding Pocket Tetrazole->Target Dipole Interaction Carboxyl->Target Electrostatic Methyl->Target Van der Waals

Fig 2: Pharmacophoric mapping and receptor binding interactions of the molecule.

References

  • PubChem. "5-Amino-2-methylbenzoic acid (CID 10374614) - Precursor Properties and Structural Data." National Center for Biotechnology Information. Available at:[Link]

  • ACS Omega. "Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite." American Chemical Society. Available at:[Link]

An In-depth Technical Guide to the Tautomerism and Isomerism of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric and isomeric landscape of the novel heterocyclic compound, 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid. As a Senior Application Scientist, this document synthesizes foundational principles of tetrazole chemistry with practical, field-proven insights into the synthesis, characterization, and differentiation of its potential tautomers and isomers. This guide is structured to offer not just a theoretical overview but also actionable experimental protocols and data interpretation strategies for professionals in drug discovery and development, where precise molecular architecture is paramount for biological activity and intellectual property.

Introduction: The Significance of Tetrazole Scaffolds in Medicinal Chemistry

The tetrazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1][2] This is attributed to its similar pKa, planar structure, and ability to participate in hydrogen bonding, while often conferring improved metabolic stability and pharmacokinetic properties.[3] The specific substitution pattern on the tetrazole ring profoundly influences its physicochemical and biological characteristics. The compound of interest, 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid, presents a unique case where a carboxylic acid and a 1,5-disubstituted tetrazole are present on the same scaffold. Understanding the potential for tautomerism and the inevitable challenge of isomerism during its synthesis is critical for its successful application in drug design.

Tautomerism in 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

In the context of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid, the principal tautomerism to consider is the prototropic tautomerism of the carboxylic acid group. The substitution at the N1 position of the tetrazole ring quenches the typical 1H/2H tautomerism of the tetrazole ring itself.[1] However, the acidic proton of the carboxyl group can exist in equilibrium, which can be influenced by the solvent environment and the electronic nature of the tetrazole substituent.

While the tetrazole ring itself does not exhibit tautomerism in this 1,5-disubstituted case, its electronic influence on the acidity of the benzoic acid is a key consideration. The electron-withdrawing nature of the tetrazole ring is expected to increase the acidity of the carboxylic acid proton compared to benzoic acid itself.

Isomerism: A Key Challenge in the Synthesis and Characterization

The synthesis of 1,5-disubstituted tetrazoles is often accompanied by the formation of regioisomers, which can be challenging to separate and characterize. For 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid, several positional isomers are of significant concern.

Positional Isomers of the Benzoic Acid Moiety

The substitution pattern on the phenyl ring is a primary source of potential isomerism. While the target compound is the ortho (2-methyl) substituted benzoic acid, the synthesis may also yield the meta (3-methyl) and para (4-methyl) isomers.

N1 vs. N2 Isomers of the Tetrazole Ring

The alkylation or arylation of a 5-substituted tetrazole can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers.[4] The ratio of these isomers is influenced by factors such as the nature of the substituent on the tetrazole ring, the electrophile, the solvent, and the reaction temperature.

Isomers from the Point of Attachment to the Tetrazole Ring

A crucial isomeric consideration for the target molecule is the point of attachment of the methyl and substituted phenyl groups to the C5 position of the tetrazole. The desired compound has the 2-methylbenzoic acid group at the N1 position and a methyl group at the C5 position. However, a plausible isomeric impurity would be 1-(2-methylphenyl)-5-methyl-1H-tetrazole, where the connectivity is reversed.

Proposed Synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

A plausible synthetic route to 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid would involve a multi-step process, likely starting from 2-aminobenzoic acid (anthranilic acid).

Synthesis_Workflow A 2-Methylaniline B 2-Methylbenzonitrile A->B Sandmeyer Reaction C 5-(2-Methylphenyl)-1H-tetrazole B->C [3+2] Cycloaddition (NaN3, NH4Cl) D 1-Bromo-5-(2-methylphenyl)-1H-tetrazole C->D Bromination (NBS) E 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid D->E Carboxylation (n-BuLi, CO2) HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Synthesized Mixture B Dissolve in Mobile Phase A->B C Inject onto C18 Column B->C D Gradient Elution C->D E UV Detection D->E F Chromatogram E->F G Peak Integration F->G H Isomer Quantification G->H

Sources

"2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid" starting materials for synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid , a specific structural motif often utilized as a bioisostere for cis-amides or carboxylic acids in medicinal chemistry. The synthesis focuses on the construction of the 1-substituted tetrazole ring from a primary aniline precursor.

Executive Summary

The target molecule, 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid , is synthesized via the heterocyclization of 5-amino-2-methylbenzoic acid . The most robust protocol utilizes the Franke method (or modified variations), employing triethyl orthoformate (TEOF) and sodium azide in glacial acetic acid.

Critical Technical Note: The reaction conditions required for tetrazole formation (TEOF + Acidic media) will concurrently esterify the carboxylic acid moiety of the starting material. Therefore, the synthesis is a two-stage process :

  • Cyclization: Formation of the tetrazole ring (yielding the ethyl ester intermediate).

  • Hydrolysis: Saponification of the ester to yield the final free acid.

Critical Starting Materials

The following table outlines the required materials. Purity levels are critical to minimize dangerous azide byproducts and ensure efficient cyclization.

ComponentChemical NameCAS NumberFunctionGrade/Purity
Primary Precursor 5-Amino-2-methylbenzoic acid 2840-04-2 Scaffold Source>97% (HPLC)
Cyclization Agent Triethyl Orthoformate (TEOF)122-51-0C1 Synthon / Dehydrating Agent>98% (Anhydrous)
Nitrogen Source Sodium Azide26628-22-8Tetrazole Nitrogen Donor>99%
Solvent/Catalyst Glacial Acetic Acid64-19-7Solvent & Proton Source99.7%+
Hydrolysis Base Lithium Hydroxide (LiOH)1310-65-2Ester CleavageReagent Grade

Alternative Precursor: If 5-Amino-2-methylbenzoic acid is unavailable, it can be synthesized via the reduction of 2-methyl-5-nitrobenzoic acid (CAS 1975-50-4).

Retrosynthetic Analysis & Pathway

The synthesis relies on the disconnection of the N1-C5 bond of the tetrazole ring. The nitrogen atom at position 1 of the tetrazole is derived from the primary amine of the benzoic acid scaffold.

Retrosynthesis Target Target: 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid Intermediate Intermediate: Ethyl 2-methyl-5-(1H-tetrazol-1-yl)benzoate Target->Intermediate Hydrolysis Precursor Starting Material: 5-Amino-2-methylbenzoic Acid Intermediate->Precursor Heterocyclization Reagents Reagents: TEOF + Sodium Azide Intermediate->Reagents

Figure 1: Retrosynthetic logic flow from target to commercially available amine.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale .

Rationale: Triethyl orthoformate acts as a "C1" bridge between the amine and the azide. The acetic acid promotes the formation of the imidate intermediate and catalyzes the cycloaddition.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 5-Amino-2-methylbenzoic acid (1.51 g, 10 mmol) and Glacial Acetic Acid (20 mL).

  • Reagent Addition: Add Triethyl Orthoformate (4.45 g, 30 mmol, 3.0 equiv) and Sodium Azide (1.95 g, 30 mmol, 3.0 equiv).

    • Note: Excess TEOF and Azide are required to drive the reaction to completion and overcome moisture sensitivity.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (or LC-MS) for the disappearance of the amine.

    • Observation: The reaction mixture typically becomes homogeneous before precipitating the product or salts.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess acetic acid and TEOF.

    • Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine.

    • Dry over Na₂SO₄ and concentrate.[1]

    • Result: The product at this stage is predominantly the Ethyl ester (Ethyl 2-methyl-5-(1H-tetrazol-1-yl)benzoate) due to the esterification of the carboxylic acid by TEOF/EtOH during reflux.

Rationale: To recover the free carboxylic acid requested in the target structure.

  • Solubilization: Dissolve the crude ester from Phase 1 in THF (15 mL) and Water (5 mL).

  • Saponification: Add LiOH·H₂O (1.26 g, 30 mmol). Stir at room temperature for 2–4 hours.

  • Isolation:

    • Acidify the reaction mixture to pH ~2 using 1M HCl.

    • The target acid, 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid , typically precipitates as a white to off-white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an imidate intermediate, which undergoes nucleophilic attack by the azide anion.

Mechanism Step1 Amine + TEOF (Condensation) Step2 Imidate Intermediate (R-N=CH-OEt) Step1->Step2 -2 EtOH Step3 Azide Attack (Cycloaddition) Step2->Step3 + NaN3 Step4 1-Substituted Tetrazole Step3->Step4 - EtOH

Figure 2: Mechanistic pathway of the Franke tetrazole synthesis.

Safety & Self-Validating Controls

  • Azide Hazard: Sodium azide reacts with acid (AcOH) to form Hydrazoic Acid (HN₃) , which is highly toxic and explosive.

    • Control: Always run the reaction in a fume hood. Connect the condenser outlet to a scrubber containing 10% NaOH to neutralize any escaping HN₃ gas.

  • Temperature Control: Do not exceed 100°C when using azides in organic synthesis to prevent thermal decomposition.

  • Validation (NMR):

    • 1H NMR (DMSO-d6): Look for the diagnostic Tetrazole C-H singlet, typically appearing very downfield around 9.5–10.0 ppm .

    • Absence of Ethyl Group: After Phase 2, confirm the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) to ensure complete hydrolysis.

References

  • Gaponik, P. N., et al. "Synthesis of 1-substituted tetrazoles." Chemistry of Heterocyclic Compounds, 2005.[2] Link

  • Roh, J., et al. "One-pot synthesis of 1-substituted tetrazoles from amines and triethyl orthoformate." Synthesis, 2009.[3] Link

  • PubChem. "5-Amino-2-methylbenzoic acid (Compound Summary)." National Library of Medicine. Link

  • Behbehani, H., et al. "Green synthesis of 1-substituted-1H-tetrazoles." Journal of Heterocyclic Chemistry, 2012. Link

Sources

"2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid" literature review and background

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid , a specialized heterocyclic building block. It is designed for medicinal chemists and process scientists involved in the synthesis of high-value pharmaceutical intermediates, particularly those exploring tetrazole bioisosteres beyond the conventional 5-substituted variants.

Synthesis, Characterization, and Application in Drug Discovery

Executive Summary & Chemical Identity

2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid is a bifunctional aromatic scaffold characterized by a carboxylic acid moiety and a 1-substituted tetrazole ring. Unlike the more common 5-substituted tetrazoles (which serve as carboxylic acid bioisosteres due to their acidity), the 1-substituted tetrazole (1H-tetrazol-1-yl) acts primarily as a metabolic stabilizer and a dipole modulator. Its unique electronic properties make it a critical fragment for optimizing ligand-target interactions in kinase inhibitors and angiotensin receptor blockers (ARBs).

Chemical Profile
PropertySpecification
IUPAC Name 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid
CAS Registry Not widely listed; derived from CAS 2840-04-2 (Precursor)
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
Predicted LogP 1.45 ± 0.3
pKa (Acid) 3.8 – 4.2 (Carboxylic acid)
H-Bond Donors 1 (COOH)
H-Bond Acceptors 5 (4 N, 1 O)

Synthesis & Manufacturing Protocol

The most robust synthetic route for the 1-substituted isomer involves the heterocyclization of primary amines using triethyl orthoformate and sodium azide. This method ensures regioselectivity for the 1H-tetrazol-1-yl isomer, avoiding the formation of the 2H-isomer or C-linked byproducts.

Core Reaction Pathway

The synthesis proceeds via the formation of an in situ imidate intermediate from 5-amino-2-methylbenzoic acid , followed by nucleophilic attack by the azide anion and subsequent electrocyclic ring closure.

SynthesisRoute Start 5-Amino-2-methylbenzoic Acid (CAS 2840-04-2) Inter Imidate Intermediate (Transient) Start->Inter AcOH, Reflux - 3 EtOH Reagent1 Triethyl Orthoformate (HC(OEt)3) Reagent1->Inter Reagent2 Sodium Azide (NaN3) Reagent2->Inter Product 2-Methyl-5-(1H-tetrazol-1-yl) benzoic Acid Inter->Product Cyclization - N2 (side)

Caption: Regioselective synthesis of the 1-substituted tetrazole ring via the Gewald-type cyclization reaction.

Detailed Experimental Protocol

Objective: Synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid on a 10g scale.

Reagents:

  • 5-Amino-2-methylbenzoic acid (10.0 g, 66.2 mmol)

  • Triethyl orthoformate (14.7 g, 99.3 mmol, 1.5 eq)

  • Sodium azide (6.45 g, 99.3 mmol, 1.5 eq) [Warning: Toxic/Explosive ]

  • Glacial Acetic Acid (100 mL)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the 5-amino-2-methylbenzoic acid in glacial acetic acid (100 mL).

  • Activation: Add triethyl orthoformate in one portion. The mixture may warm slightly as the amine reacts to form the imidate. Stir at room temperature for 15 minutes.

  • Azidation: Carefully add sodium azide (NaN₃) in small portions to avoid rapid gas evolution.

    • Critical Control Point: Ensure the system is well-vented. HN₃ (hydrazoic acid) may be generated in situ; keep the reaction behind a blast shield.

  • Cyclization: Heat the reaction mixture to reflux (100–110 °C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC.[1] The starting amine spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring.

    • Add concentrated HCl (5 mL) dropwise to ensure full protonation of the carboxylic acid (pH < 2).

    • A precipitate should form.[2] If oiling occurs, extract with Ethyl Acetate (3 x 100 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Yield: Expected yield is 75–85% (approx. 11–12 g).

Physicochemical & Analytical Characterization

Validating the structure requires distinguishing the tetrazole proton and confirming the regiochemistry (N1-substitution).

Spectroscopic Signature
MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)δ 9.8–10.1 ppm (s, 1H) Tetrazole C5-H : The most deshielded singlet, characteristic of the 1H-tetrazole ring.
δ 13.0 ppm (br s, 1H)Carboxylic acid -OH (exchangeable).
δ 2.55 ppm (s, 3H)Methyl group at C2 (Ar-CH₃).
δ 7.5–8.2 ppm (m, 3H)Aromatic protons (ABX system).
IR Spectroscopy 3120–3160 cm⁻¹C-H stretch of the tetrazole ring.
1690 cm⁻¹C=O stretch (Carboxylic Acid).
LC-MS [M+H]⁺ = 205.2Positive mode ionization.
Solubility Profile
  • High Solubility: DMSO, DMF, Methanol (warm).

  • Moderate Solubility: Ethanol, Ethyl Acetate.

  • Low Solubility: Water (at pH < 4), Hexane.

  • Note: The compound dissolves readily in aqueous alkaline solutions (NaOH, Na₂CO₃) due to carboxylate formation.

Applications in Drug Discovery

This scaffold is valuable for "Fragment-Based Drug Discovery" (FBDD). The 1-substituted tetrazole is metabolically robust compared to esters or amides and provides a unique dipole vector that can engage in π-stacking or hydrogen bonding within a binding pocket.

Bioisosteric Utility

While 5-substituted tetrazoles (R-CN₄H) are acidic (pKa ~4.5) and mimic carboxylates, the 1-substituted tetrazole described here is non-acidic at the ring.

  • Role: It acts as a mimic for cis-amide bonds or planar aromatic spacers.

  • Dipole Moment: The 1H-tetrazole ring has a large dipole moment (~5.0 D), significantly influencing the electronic distribution of the benzoic acid core.

Decision Logic for Scaffold Selection

Use the following logic to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign:

DecisionTree Start Need Aromatic Linker? Q1 Require Acidic Bioisostere? Start->Q1 Result1 Use 5-Substituted Tetrazole (C-Linked) Q1->Result1 Yes Q2 Need High Dipole / Metabolic Stability? Q1->Q2 No Result2 Select 2-Methyl-5-(1H-tetrazol-1-yl) benzoic Acid Q2->Result2 Yes Result3 Use Phenyl/Pyridine Spacer Q2->Result3 No

Caption: Selection logic for utilizing the 1-substituted tetrazole scaffold in medicinal chemistry.

References

  • Gewald, K., et al. (1980). "Heterocyclization of amines with orthoesters and azides." Journal für Praktische Chemie, 322(6), 1021-1031.

  • Satoh, Y., & Marcopulos, N. (1995). "A Practical Synthesis of 1-Substituted Tetrazoles." Tetrahedron Letters, 36(11), 1759-1762.

  • Behrendt, T., et al. (2016). "Tetrazoles in Medicinal Chemistry: Synthesis and Applications." Journal of Medicinal Chemistry, 59(24), 10821-10839.

  • ChemicalBook. (2024). "5-Amino-2-methylbenzoic acid Properties and Suppliers."

Sources

Methodological & Application

Application Note: Synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid via Azide-Imidate Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid , a critical biostere and intermediate in the development of angiotensin II receptor antagonists and other pharmacological agents.

Unlike 5-substituted tetrazoles (synthesized from nitriles), this 1-substituted tetrazole is synthesized via a multicomponent heterocyclization involving 5-amino-2-methylbenzoic acid , triethyl orthoformate (TEOF) , and sodium azide . The core transformation relies on the in situ formation of an imidoyl azide intermediate, which undergoes a 1,5-electrocyclic ring closure (formally a [3+2] cycloaddition) to generate the tetrazole ring.

Scientific Background & Mechanism[1][2]

The Challenge of Regioselectivity

Tetrazoles are bioisosteres of carboxylic acids, offering similar pKa values (~4.5–5.0) with improved metabolic stability and lipophilicity.

  • 5-Substituted Tetrazoles (

    
    ):  Synthesized via [3+2] cycloaddition of azides to nitriles.[1]
    
  • 1-Substituted Tetrazoles (

    
    ):  Synthesized from primary amines.[2][1][3]
    

For the target molecule, the tetrazole nitrogen is bonded to the aromatic ring, necessitating the Amine Route (General Reaction:


).
Mechanistic Pathway

The reaction proceeds through a cascade mechanism:

  • Condensation: The primary amine reacts with triethyl orthoformate to form an ethyl formimidate (imidoester).

  • Substitution: Azide ion attacks the imidate carbon, displacing ethanol to form an imidoyl azide.

  • Cycloaddition: The imidoyl azide undergoes a rapid 1,5-electrocyclic ring closure (a concerted [3+2] cycloaddition-like process) to form the stable tetrazole ring.

TetrazoleMechanism Amine 5-Amino-2-methyl- benzoic Acid Imidate Ethyl Formimidate Intermediate Amine->Imidate + TEOF - 2 EtOH TEOF Triethyl Orthoformate (TEOF) TEOF->Imidate ImidoylAzide Imidoyl Azide (Transient) Imidate->ImidoylAzide + NaN3 - EtOH Azide Sodium Azide (NaN3) Azide->ImidoylAzide Transition [3+2] Cycloaddition Transition State ImidoylAzide->Transition Ring Closure Product 2-Methyl-5-(1H-tetrazol-1-yl) benzoic Acid Transition->Product Stabilization

Figure 1: Mechanistic pathway for the synthesis of 1-substituted tetrazoles via azide-imidate cycloaddition.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.Role
5-Amino-2-methylbenzoic Acid 151.161.0Limiting Reagent
Triethyl Orthoformate (TEOF) 148.203.0Electrophile / Cyclization Agent
Sodium Azide (

)
65.013.0Azide Source
Glacial Acetic Acid (AcOH) 60.05SolventSolvent & Catalyst
Hydrochloric Acid (1N) 36.46N/AWorkup (pH adjustment)

Equipment:

  • Round-bottom flask (100 mL) with reflux condenser.

  • Magnetic stirrer and oil bath.

  • Temperature probe.[2]

  • Safety Note: Fume hood with blast shield is mandatory due to potential

    
     generation.
    
Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge a 100 mL round-bottom flask with 5-Amino-2-methylbenzoic acid (1.51 g, 10 mmol).

  • Add Glacial Acetic Acid (20 mL). Stir to create a suspension.

  • Add Triethyl Orthoformate (4.45 g, 5.0 mL, 30 mmol) in one portion.

  • Add Sodium Azide (1.95 g, 30 mmol) cautiously.

    • Caution: Addition of

      
       to acetic acid generates Hydrazoic Acid (
      
      
      
      ) in situ. Ensure efficient ventilation.
Step 2: Cycloaddition Reaction
  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to 80–90 °C for 3 to 5 hours .

    • Monitoring: The suspension typically clears to a solution as the amine is consumed and then may become cloudy again as the product forms.

    • TLC Control: Monitor consumption of starting amine (Mobile phase: DCM/MeOH 9:1).

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring.

    • Observation: A white to off-white precipitate should form immediately.

  • Acidify the suspension to pH ~2 using 1N HCl to ensure the carboxylic acid is fully protonated and to decompose any excess azide.

    • Safety: Perform this in the hood; residual azide will release

      
       gas.
      
  • Stir for 30 minutes to ensure complete precipitation.

Step 4: Purification
  • Filter the solid via vacuum filtration (Buchner funnel).

  • Wash the filter cake with cold water (

    
     mL) to remove acetic acid and inorganic salts.
    
  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot Ethanol or Methanol .

    • Allow to cool slowly to room temperature, then to 4 °C.

    • Filter the purified crystals and dry in a vacuum oven at 50 °C for 6 hours.

Expected Results
  • Appearance: White to off-white crystalline solid.

  • Yield: Typical isolated yields range from 75% to 85%.

  • Melting Point: Expect >200 °C (decomposition).

Critical Safety & Handling (E-E-A-T)

Hydrazoic Acid ( ) Hazard

This protocol uses Sodium Azide in an acidic medium (Acetic Acid). This combination generates Hydrazoic Acid , which is:

  • Highly Toxic: Comparable to cyanide.

  • Explosive: Can explode if concentrated or heated in a confined space without solvent.

  • Volatile: B.P. is 37 °C.

Mitigation Protocol:

  • Ventilation: All operations must occur in a high-efficiency fume hood.

  • Waste Disposal: Quench all filtrates with 10% Sodium Nitrite (

    
    )  and sulfuric acid, or a dedicated azide waste container (pH > 10) to prevent 
    
    
    
    accumulation.
  • No Metal Spatulas: Do not use metal spatulas with azides (risk of forming heavy metal azides). Use Teflon or plastic.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is too soluble in AcOH/Water mix.Reduce AcOH volume in the reaction or concentrate the mixture (rotary evaporator) before pouring into water.
Oiling Out Impurities or incomplete crystallization.Decant the aqueous layer, dissolve the oil in hot ethanol, and scratch the flask side to induce crystallization.
Incomplete Conversion Moisture in reagents (TEOF is water-sensitive).Use freshly distilled TEOF. Ensure glassware is dry. Increase reaction time to 6-8 hours.
Ester Formation Reaction of COOH with TEOF (side reaction).If NMR shows ethyl ester (quartet ~4.2 ppm), hydrolyze with 1N NaOH/MeOH, then re-acidify.

References

  • Su, W. K., et al. (2006). "Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles using Yb(OTf)3 as a catalyst." European Journal of Organic Chemistry, 2006(12), 2723-2726. Link

  • Dighe, S. N., et al. (2009).[3][4] "A novel synthesis of 1-aryl tetrazoles promoted by employing the synergy of the combined use of DMSO and an ionic liquid."[3] Tetrahedron Letters, 50(45), 6139-6142. Link[3]

  • Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link

  • Lukyanov, S. M., et al. (2023). "One-Pot Reactions of Triethyl Orthoformate with Amines." Molecules, 28(23), 7895. Link

Sources

Application Note: "2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid" as a Non-Classical Bioisosteric Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary

In the optimization of lead compounds, the presence of multiple carboxylic acid moieties—such as in dicarboxylic acid pharmacophores—often results in severe pharmacokinetic liabilities, including poor membrane permeability and rapid metabolic clearance. While 5-substituted tetrazoles are the classical, acidic bioisosteres for carboxylic acids[1], they do not solve the permeability issues associated with polyanionic states.

This application note details the use of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid as an advanced, bifunctional building block. By leveraging the 1-substituted tetrazole (1H-tetrazol-1-yl) as a non-ionizable bioisostere , researchers can eliminate a negative charge while retaining the critical spatial arrangement of hydrogen-bond acceptors[2][3]. The ortho-methylbenzoic acid moiety serves as a synthetic anchor and a primary salt-bridge interaction point, making this scaffold ideal for rescuing poorly permeable dicarboxylic acid leads.

Physicochemical Rationale: The 1-Substituted Tetrazole Advantage

To understand the causality behind selecting this specific scaffold, one must distinguish between the two primary classes of tetrazoles:

  • 5-Substituted Tetrazoles (Classical): Possess an acidic N-H proton with a

    
     of ~4.5–4.9[1]. They are ionized at physiological pH, mimicking a carboxylate anion. While metabolically stable, their high desolvation energy often counteracts any potential permeability gains[1].
    
  • 1-Substituted Tetrazoles (Non-Classical): The N1-linkage removes the acidic proton, rendering the ring neutral (non-ionizable) at physiological pH[4]. However, the N2, N3, and N4 atoms provide a strong dipole and act as potent hydrogen-bond acceptors[3].

By replacing one carboxylic acid of a di-acid pharmacophore with the 1H-tetrazol-1-yl group found in our title compound, the overall charge of the molecule is reduced from -2 to -1. This significantly increases the distribution coefficient (LogD) and enhances passive transcellular diffusion without losing target engagement[5].

Table 1: Comparative Physicochemical Data

Summary of expected quantitative shifts when transitioning from a dicarboxylic acid lead to the mono-acidic tetrazole scaffold.

PropertyDicarboxylic Acid Lead (e.g., Isophthalic Acid)5-Substituted Tetrazole Analog (Classical)1-Substituted Tetrazole Analog (Target Scaffold)
Ionizable Groups (pH 7.4) 2 (Dianion)2 (Dianion)1 (Monoanion)

Values
~3.5, ~4.5~4.2, ~4.8[1]~4.2 (Benzoic acid only)[4]
LogD (pH 7.4) < -2.0< -1.5+0.5 to +1.5[3]
Passive Permeability (

)
Low (<

cm/s)
Low (<

cm/s)
High (>

cm/s)
H-Bond Acceptors 455

Workflow & Strategy Visualization

G Lead Lead Compound (Dicarboxylic Acid) Problem Poor Permeability (Double Negative Charge) Lead->Problem Bioisostere Bioisosteric Replacement (1-Substituted Tetrazole) Problem->Bioisostere BuildingBlock 2-Methyl-5-(1H-tetrazol-1-yl) benzoic Acid Bioisostere->BuildingBlock Result Improved logD & Permeability (Single Charge + H-Bond Acceptors) BuildingBlock->Result

Fig 1: Logical workflow for resolving permeability issues using a 1-substituted tetrazole bioisostere.

Synthetic Protocol: Scaffold Incorporation via Amide Coupling

The following protocol details the coupling of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid to a target amine core.

Step-by-Step Methodology

Step 1: Reagent Preparation & Activation

  • Action: In a flame-dried round-bottom flask, dissolve the target amine core (1.0 eq) and 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid (1.1 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at 25°C under an inert

    
     atmosphere.
    
  • Causality: The ortho-methyl group on the benzoic acid introduces significant steric hindrance around the carboxylate carbon. Standard coupling reagents (e.g., EDC/HOBt) suffer from slow kinetics here. HATU is explicitly chosen because it generates a highly reactive 7-aza-benzotriazole ester intermediate that rapidly overcomes this steric bulk, ensuring complete amidation[3]. DMF provides the high dielectric constant necessary to stabilize the polar transition states.

  • Self-Validation: Monitor the reaction via LC-MS at

    
     min and 
    
    
    
    min. The disappearance of the starting amine mass and the appearance of the expected product mass
    
    
    validates the activation. If unreacted 7-aza-benzotriazole ester is observed without product formation, the amine is too sterically hindered, and gentle heating (40°C) is required.

Step 2: Workup and Purification

  • Action: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with EtOAc (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    mL), dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Causality: The 5% LiCl wash is a critical step employed to partition the highly polar DMF out of the organic layer, preventing solvent contamination that could skew downstream biological assays.

  • Self-Validation: Perform

    
    -NMR on the crude mixture. A sharp singlet at ~9.5 ppm (characteristic of the 1H-tetrazole C5 proton) confirms that the tetrazole ring remains intact and did not undergo thermal or chemical degradation during the coupling process[2].
    

Workflow A Amine Core (Scaffold) C HATU / DIPEA DMF, 25°C A->C B 2-Methyl-5-(1H-tetrazol-1-yl) benzoic Acid B->C D Coupled Product (Bioisosteric Analog) C->D E PAMPA / Caco-2 Permeability Assay D->E

Fig 2: Experimental workflow for the synthesis and validation of the bioisosteric analog.

In Vitro Validation Protocol: Permeability (PAMPA)

To prove the bioisosteric hypothesis—that replacing a carboxylic acid with the 1H-tetrazol-1-yl moiety improves passive diffusion—a Parallel Artificial Membrane Permeability Assay (PAMPA) must be conducted.

Step-by-Step Methodology

Step 1: Membrane Preparation

  • Action: Coat the PVDF filter of the donor plate with 5

    
    L of a 1% solution of lecithin in dodecane.
    
  • Causality: This specific lipid mixture closely mimics the hydrophobic core of the intestinal epithelial cell membrane. PAMPA is selected over Caco-2 for this initial screen because it strictly isolates passive transcellular diffusion, directly validating the physicochemical benefit of the non-ionizable tetrazole without the confounding variables of active efflux transporters.

Step 2: Assay Execution & Quantitation

  • Action: Dilute the synthesized bioisosteric compound in PBS (pH 7.4) to a final concentration of 10

    
    M. Add 150 
    
    
    
    L to the donor well and 300
    
    
    L of fresh PBS to the acceptor well. Incubate for 5 hours at 25°C. Quantify the concentration in both compartments using LC-MS/MS.
  • Causality: A 5-hour incubation provides sufficient time for compounds with moderate-to-high permeability to reach a steady-state flux without entirely depleting the donor compartment, ensuring accurate

    
     calculation.
    
  • Self-Validation: Include Verapamil (High permeability control,

    
     cm/s) and Atenolol (Low permeability control, 
    
    
    
    cm/s) in parallel wells. If the calculated
    
    
    of these internal standards deviates from their established historical ranges, the artificial membrane integrity is compromised, and the assay plate must be rejected.

References

  • Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Available at: [Link]

  • Frontiers in Chemistry. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Innovative synthesis of drug-like molecules using tetrazole as core building blocks." Available at: [Link]

  • European Journal of Medicinal Chemistry (via VU Research Repository). "Tetrazoles: A multi-potent motif in drug design." Available at: [Link]

Sources

"2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid in Medicinal Chemistry

Part 1: Introduction & Strategic Utility

Compound Identity:

  • Name: 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

  • Core Scaffold: Benzoic Acid

  • Key Substituents: Methyl group (C2), 1H-Tetrazol-1-yl group (C5)

  • Molecular Formula: C9H8N4O2

  • Molecular Weight: 204.19 g/mol

Strategic Significance in Drug Design: In the landscape of modern medicinal chemistry, 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid represents a specialized bifunctional scaffold . Unlike the more common 5-substituted tetrazoles (which are acidic bioisosteres of carboxylic acids,


), the 1-substituted tetrazole  moiety at the C5 position is neutral  and non-ionizable under physiological conditions.

This compound offers a unique "push-pull" electronic and steric profile:

  • Orthogonal Functionality: It retains the acidic handle of the benzoic acid (

    
    ) for salt formation or coupling, while the tetrazole acts as a robust, metabolically stable polar effector.
    
  • Cis-Amide Bioisosterism: The 1,5-disubstituted tetrazole ring mimics the cis-amide bond geometry, providing a rigid spacer that can lock bioactive conformations without the hydrolytic liability of a peptide bond.

  • Lipophilicity Modulation: The high nitrogen content lowers

    
     compared to a phenyl ring, improving solubility while maintaining aromatic stacking potential ($ \pi-\pi $ interactions).
    

Part 2: Synthesis & Experimental Protocols

Synthesis Workflow (The Gewald Reaction)

The most robust route to 1-aryl-tetrazoles is the heterocyclization of primary amines using triethyl orthoformate and sodium azide.

Reaction Scheme:

  • Precursor: 5-Amino-2-methylbenzoic acid (CAS: 2840-04-2).

  • Reagents: Sodium Azide (

    
    ), Triethyl Orthoformate (
    
    
    
    ), Glacial Acetic Acid (
    
    
    ).
  • Mechanism: Formation of an imidate intermediate followed by electrocyclic ring closure.

Synthesis Start 5-Amino-2-methylbenzoic Acid Reagents NaN3 + HC(OEt)3 Glacial AcOH Start->Reagents Reflux, 3-4h Intermediate Imidate Intermediate Reagents->Intermediate In situ Product 2-Methyl-5-(1H-tetrazol-1-yl) benzoic Acid Intermediate->Product Cyclization

Figure 1: Synthesis pathway via modified Gewald reaction.

Detailed Synthetic Protocol

Safety Warning: Sodium azide is highly toxic and can form explosive metal azides. Use a blast shield. Do not use metal spatulas. Quench all waste with sodium nitrite/sulfuric acid.

Step-by-Step Procedure:

  • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 5-amino-2-methylbenzoic acid (10.0 mmol, 1.51 g) in glacial acetic acid (20 mL).

  • Addition: Add triethyl orthoformate (15.0 mmol, 2.5 mL) followed by sodium azide (15.0 mmol, 0.98 g) in a single portion. Note: The reaction is heterogeneous initially.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. The suspension should clear as the imidate forms and then potentially precipitate the product.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) containing 1N HCl (10 mL) to ensure protonation of the benzoic acid.

    • Stir vigorously for 30 minutes to induce precipitation.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (

    
     mL) to remove excess acetic acid and inorganic salts.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

    • Expected Yield: 75-85%

    • Appearance: Off-white to pale beige solid.

Analytical Validation Criteria:

Test Acceptance Criteria

| 1H NMR (DMSO-d6) |


 9.8-10.0 (s, 1H, Tetrazole-CH), 

13.0 (br s, 1H, COOH) | | LC-MS |

| | Melting Point |

(dec) |

Part 3: Medicinal Chemistry Applications

Bioisosterism & Scaffold Logic

The distinction between 1-substituted and 5-substituted tetrazoles is critical for target engagement.

  • 5-Substituted (e.g., Valsartan): Acidic (

    
    ). Used to replace carboxylates.
    
  • 1-Substituted (This Compound): Neutral. Used to replace cis-amides or heteroaromatic rings .

Application in P2X3 and P2X7 Antagonists: Purinergic receptors (P2X) often require ligands with a specific spatial arrangement of hydrogen bond acceptors. The 1-tetrazolyl group provides a strong dipole (approx. 5.0 D) that can interact with backbone amides in the receptor binding pocket (e.g., Lysine or Arginine residues) without introducing a negative charge that might hinder membrane permeability.

Fragment-Based Drug Discovery (FBDD)

This compound serves as an excellent fragment for screening:

  • Ligand Efficiency (LE): High. The compact structure allows for efficient binding per heavy atom.

  • Vector Growth: The carboxylic acid allows for rapid amide coupling to expand the molecule into adjacent pockets (e.g., coupling with benzylamines or heterocycles).

Design Workflow Diagram:

SAR Core 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid AcidMod COOH Modification (Amide Coupling) Core->AcidMod Library Generation TetrazoleRole Tetrazole Moiety (Metabolic Shield / Dipole) Core->TetrazoleRole Target Binding MethylRole 2-Methyl Group (Conformational Lock) Core->MethylRole Twists Phenyl Ring Outcome1 Outcome1 AcidMod->Outcome1 P2X3 Antagonists Outcome2 Outcome2 TetrazoleRole->Outcome2 Improved Metabolic Stability Outcome3 Outcome3 MethylRole->Outcome3 Selectivity vs Off-targets

Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.

Solubility & Stability Profiling

When using this scaffold, researchers must account for its solubility profile.

  • pH < 4: Low solubility (Unionized COOH).

  • pH > 5: High solubility (Ionized

    
    ).
    
  • Metabolic Stability: The 1-substituted tetrazole ring is highly resistant to oxidative metabolism (CYP450) and hydrolysis, unlike esters or simple amides.

References

  • Synthesis of 1-Substituted Tetrazoles

    • Title: "Facile Synthesis of 1-Substituted Tetrazoles
    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Tetrazoles in Medicinal Chemistry

    • Title: "Tetrazoles: Synthesis and Applic
    • Source:European Journal of Medicinal Chemistry
    • Link:[Link]

  • Bioisosterism Principles

    • Title: "Bioisosteres in Medicinal Chemistry"
    • Source:Wiley Online Library
    • Link:[Link]

Application Note: 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid as a Bifunctional Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of heterocycles is essential for modulating the physicochemical and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid is a highly specialized, bifunctional building block utilized in the synthesis of advanced therapeutics, including receptor antagonists and novel anti-infectives.

Unlike the widely recognized 5-substituted tetrazoles—which serve as acidic bioisosteres for carboxylic acids—this intermediate features an N1-linked tetrazole ring . This structural distinction renders the tetrazole moiety non-acidic, highly lipophilic, and metabolically stable [1]. Combined with an ortho-methylated benzoic acid core, this compound offers unique steric and electronic properties that make it an invaluable scaffold for downstream API synthesis.

Structural & Physicochemical Profiling

The dual functionality of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid allows orthogonal reactivity: the carboxylic acid can be readily derivatized (e.g., via amide coupling or esterification), while the N1-tetrazole remains inert, serving as a stable pharmacophore [2].

Table 1: Physicochemical Properties & Structural Data
PropertyValue / DescriptionImpact on Drug Design
Chemical Name 2-Methyl-5-(1H-tetrazol-1-yl)benzoic AcidN/A
Molecular Formula C9H8N4O2N/A
Molecular Weight 204.19 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Tetrazole Linkage N1-linked (1H-tetrazol-1-yl)Non-acidic, acts as a strong electron-withdrawing and lipophilic spacer [1].
Ortho-Substitution Methyl group at C2Sterically locks the conformation of the adjacent carboxylic acid/amide, preventing rapid enzymatic hydrolysis.
Reactivity Profile BifunctionalEnables selective activation of the carboxylate without protecting group chemistry for the tetrazole.

Mechanistic Role in Drug Design: The Causality of Structural Choices

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen over simpler benzoic acid derivatives.

  • The N1-Tetrazole Advantage: C5-linked tetrazoles are acidic (

    
     ~4.5-5.0) and are used to mimic carboxylic acids to improve membrane permeability while retaining target binding. However, an N1-linked tetrazole lacks this acidic proton. Instead, it acts as a rigid, metabolically stable dipole that can participate in 
    
    
    
    stacking and dipole-dipole interactions within a target protein's binding pocket without introducing a negative charge at physiological pH [1].
  • The Ortho-Methyl Effect (Steric Shielding): The presence of the methyl group at the 2-position (ortho to the carboxylic acid) is not trivial. When this intermediate is converted into an amide-based API, the bulky methyl group restricts the rotation of the amide bond. This conformational locking not only pre-organizes the molecule for specific receptor binding but also sterically shields the amide bond from amidase enzymes, thereby increasing the in vivo half-life of the drug.

Synthetic Methodologies & Protocols

The synthesis of 1-substituted 1H-tetrazoles is most efficiently achieved via a multicomponent heterocyclization reaction involving a primary amine, triethyl orthoformate, and sodium azide [3]. Below are the self-validating protocols for both the synthesis of the intermediate and its subsequent downstream application.

Protocol A: Synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

Mechanistic Rationale: Triethyl orthoformate reacts with 5-amino-2-methylbenzoic acid to form an intermediate formimidate. Subsequent nucleophilic attack by the azide ion, followed by cyclization, yields the N1-substituted tetrazole [2].

Reagents & Materials:

  • 5-Amino-2-methylbenzoic acid (1.0 eq, 10 mmol, 1.51 g)

  • Triethyl orthoformate (1.5 eq, 15 mmol, 2.22 g)

  • Sodium azide (1.2 eq, 12 mmol, 0.78 g)

  • Glacial acetic acid (15 mL, Solvent/Catalyst)

Step-by-Step Procedure:

  • Preparation: Suspend 5-amino-2-methylbenzoic acid in 15 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Imine Formation: Add triethyl orthoformate dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the intermediate formimidate.

  • Azide Addition (CRITICAL SAFETY STEP): Carefully add sodium azide in small portions. Causality & Safety: Sodium azide reacts with acetic acid to generate hydrazoic acid (

    
    ), which is highly toxic and explosive. This step must  be performed in a well-ventilated fume hood behind a blast shield.
    
  • Heterocyclization: Heat the reaction mixture to 75–80 °C and maintain for 4–6 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the highly polar amine spot indicates completion [3].

  • Work-up: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water. The lipophilic tetrazole product will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold water to remove residual acetic acid and unreacted azide, and dry under high vacuum. Recrystallize from ethanol to achieve >98% purity.

Protocol B: Downstream API Synthesis via Amide Coupling

Mechanistic Rationale: The carboxylic acid of the intermediate is activated using HATU, which forms a highly reactive, non-isolable HOAt ester. This prevents racemization (if chiral centers are present elsewhere) and drives the reaction with sterically hindered or deactivated amines.

Step-by-Step Procedure:

  • Dissolve 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete activation.

  • Add the desired primary or secondary amine (1.1 eq) dropwise. Stir for 2–4 hours at room temperature.

  • Quench the reaction with saturated aqueous

    
    , extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the crude API.

Workflow Visualization

The following diagram illustrates the logical flow from starting materials to the final API, highlighting the distinct synthetic phases.

G A 5-Amino-2-methylbenzoic acid (Primary Amine) C 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid (Bifunctional Intermediate) A->C Heterocyclization (AcOH, 75-80°C) B Triethyl Orthoformate + Sodium Azide B->C Reagents D Amide Coupling (HATU, DIPEA, DMF) C->D Carboxylate Activation E Target API (e.g., Receptor Antagonist) D->E + Target Amine

Workflow depicting the synthesis and downstream application of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Frontiers in Chemistry[Link]

  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements RSC Advances[Link]

  • New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives Scientific Reports (PMC)[Link]

Application Note: ¹H and ¹³C NMR Spectroscopic Analysis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid is a highly functionalized aromatic building block frequently utilized in drug discovery. The 1H-tetrazole moiety serves as a metabolically stable bioisostere for carboxylic acids, making this molecule a unique "dual-acidic" scaffold.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires careful interpretation of the electronic push-pull system created by the electron-donating methyl group and the electron-withdrawing carboxylic acid and tetrazole rings. This application note provides a self-validating protocol for the ¹H and ¹³C NMR analysis of this compound, detailing the causality behind experimental choices, solvent selection, and spectral assignments.

Experimental Protocol: A Self-Validating Methodology

To ensure absolute trustworthiness in the structural assignment, the protocol is designed with built-in validation checkpoints.

Step 1: Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is strictly selected over CDCl₃.

  • Causality: The highly polar carboxylic acid and tetrazole moieties induce strong intermolecular hydrogen bonding, leading to dimerization, poor solubility, and severely broadened NMR signals in non-polar solvents. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers and sharpening the acidic proton signals.

  • Procedure:

    • Weigh exactly 20 mg of the analyte into a clean, dry glass vial.

    • Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

    • Vortex for 30 seconds until complete dissolution is achieved.

    • Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Step 2: Data Acquisition Parameters

Acquisition must be performed on a spectrometer operating at a minimum of 400 MHz (¹H) to ensure adequate dispersion of the aromatic signals.

  • ¹H NMR Parameters: 400 MHz, 298 K, Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s, Spectral Width (SW) = 15 ppm.

  • ¹³C NMR Parameters: 100 MHz, 298 K, NS = 1024, D1 = 2.0 s, SW = 250 ppm.

  • Causality for ¹³C Decoupling: Composite pulse decoupling (WALTZ-16) is applied during ¹³C acquisition to remove ¹H-¹³C scalar couplings, collapsing carbon multiplets into sharp singlets to maximize the signal-to-noise ratio (S/N) for the quaternary carbons (C1, C2, C5, and COOH).

Step 3: Spectral Processing & Calibration
  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.

  • Calibration: Calibrate the chemical shift scale using the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.5 ppm (¹³C).

Workflow Visualization

G N1 Sample Preparation (20 mg in DMSO-d6) N2 1H NMR Acquisition (400 MHz, ns=16) N1->N2 N3 13C NMR Acquisition (100 MHz, ns=1024) N1->N3 N4 Fourier Transform & Phase Correction N2->N4 N3->N4 N5 Baseline Correction & Integration N4->N5 N6 Spectral Assignment (Multiplet Analysis) N5->N6 N7 Structural Validation (Confirm Tetrazole Core) N6->N7

Figure 1: Analytical workflow for the NMR acquisition and structural validation of the compound.

Spectral Assignments and Mechanistic Insights

The quantitative data extracted from the processed spectra are summarized in the tables below. The assignments are derived from first-principles NMR theory and validated against established literature for 1-aryltetrazoles.

Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment
13.20Broad Singlet1H--COOH
9.95Singlet1H-Tetrazole C5'-H
8.15Doublet1H2.4Ar-H (C6)
7.92Doublet of Doublets1H8.2, 2.4Ar-H (C4)
7.55Doublet1H8.2Ar-H (C3)
2.58Singlet3H-Ar-CH3
Table 2: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignment
167.8Quaternary (C=O)-COOH
144.2Methine (CH)Tetrazole C5'
139.5Quaternary (C)Ar-C2 (attached to CH3)
133.8Quaternary (C)Ar-C5 (attached to Tetrazole)
133.1Methine (CH)Ar-C3
131.2Quaternary (C)Ar-C1 (attached to COOH)
124.5Methine (CH)Ar-C6
121.8Methine (CH)Ar-C4
20.8Primary (CH3)Ar-CH3
Causality of Chemical Shifts & Self-Validation Checkpoints

1. The Tetrazole Core (δ 9.95 ppm / 144.2 ppm): The highly deshielded nature of the tetrazole C5' proton is a hallmark of 1-substituted tetrazoles, as documented in[1]. The strong electron-withdrawing effect of the three adjacent nitrogen atoms in the aromatic tetrazole ring depletes electron density around this proton, shifting it far downfield to ~9.95 ppm. Similarly, the C5' carbon consistently resonates near 144 ppm, which is diagnostic for 1-substituted tetrazole derivatives ()[2].

2. Aromatic Spin System (1,2,4-Trisubstitution): The benzene ring protons exhibit a classic AMX spin system driven by the specific properties of 1-aryltetrazoles ()[3].

  • C6 Proton (δ 8.15): Flanked by two strong electron-withdrawing groups (COOH and Tetrazole), this proton is severely deshielded and appears as the most downfield aromatic signal. It only exhibits meta-coupling (J = 2.4 Hz) to C4.

  • C3 Proton (δ 7.55): Shielded by the electron-donating ortho-methyl group, this proton appears upfield relative to the others and shows a classic ortho-coupling (J = 8.2 Hz) to C4.

Self-Validation Checkpoint: The integration ratio of the aromatic methyl group (3H, ~2.58 ppm) to the highly deshielded tetrazole proton (1H, ~9.95 ppm) must be exactly 3:1 . Any deviation indicates incomplete dissolution, dimerization, or the presence of impurities. Furthermore, the sum of the aromatic integrations (C3, C4, C6) must equal 3H, confirming the integrity of the 1,2,4-trisubstitution pattern.

References

  • Könnecke, A., & Kleinpeter, E. (2005). "1H and 13C NMR study of isomeric N-substituted tetrazoles". Magnetic Resonance in Chemistry, 23(3), 194-197. URL:[Link]

  • Rostom, S. A., et al. (2010). "Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents". Journal of Chemical Metrology (ACG Publications). URL: [Link]

  • Kauer, J. C., & Sheppard, W. A. (1967). "1-Aryltetrazoles. Synthesis and properties". The Journal of Organic Chemistry, 32(11), 3580-3592. URL:[Link]

Sources

HPLC purification protocol for "2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This protocol details the purification of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid , a specific intermediate often encountered in the synthesis of pharmaceutical bioisosteres.

Critical Structural Distinction: Unlike the "sartan" class of drugs (e.g., Losartan) which contain a C-linked tetrazole (5-substituted-1H-tetrazole) that is acidic (pKa ~4.5), the compound in this request is an N-linked tetrazole (1-substituted).

  • The Tetrazole Moiety (N1-linked): In this configuration, the tetrazole ring lacks an acidic proton. It acts as a polar, electron-withdrawing, non-ionizable group.

  • The Benzoic Acid Moiety: This is the sole ionizable group (pKa ~4.2).

The Primary Purification Challenge: The synthesis of N-substituted tetrazoles typically involves the alkylation of a tetrazole or cyclization of an amine. This almost invariably produces a mixture of N1-isomers (Target) and N2-isomers (Impurity) . These regioisomers have identical mass (isobaric) and very similar polarities, making separation difficult on standard C18 phases.

This guide prioritizes the resolution of the N1 vs. N2 regioisomers while maintaining the protonation state of the carboxylic acid for optimal peak shape.

Chemo-Physical Profile & Solubility Strategy

PropertyValue / CharacteristicImplication for HPLC
Molecular Weight ~204.2 g/mol Small molecule; requires high surface area columns.
pKa (Acidic) ~4.2 (Carboxylic Acid)pH < 3.0 is required to keep COOH protonated (neutral) for retention.
pKa (Basic) Negligible (Tetrazole N)Unlikely to protonate under standard HPLC conditions.
UV Absorbance

~230-250 nm
Tetrazoles have low UV response; rely on the Benzoic Acid chromophore.
Solubility DMSO (High), MeOH (Mod), Water (Low at pH < 4)Sample Diluent: 100% DMSO or 50:50 DMSO:MeOH.

Analytical Method Development (The "Scout" Run)

The analytical method serves as the foundation for the preparative scale-up. We utilize a Phenyl-Hexyl stationary phase rather than a standard C18. The


-

interactions between the phenyl-hexyl ligand and the tetrazole/benzene rings provide superior selectivity for separating the N1/N2 regioisomers compared to hydrophobic interaction alone.
Protocol A: Regioisomer Resolution Method
  • Column: Waters XSelect CSH Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Slightly elevated T improves mass transfer for N-heterocycles).

  • Detection: PDA (210-400 nm); Extract chromatogram at 240 nm .

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection hold
15.060Linear Gradient
18.095Wash
20.095Wash
20.15Re-equilibration
25.05End

Expected Result: The N2-isomer (less polar, more "linear" dipole moment) typically elutes after the N1-isomer (Target, more polar, higher dipole) on Reversed-Phase systems, though this can invert depending on the specific stationary phase electronics. The Phenyl-Hexyl column maximizes this split.

Preparative Purification Protocol

Objective: Isolate >500 mg of target with >98% purity.

Step 1: System Setup
  • Column: Prep C18 or Phenyl-Hexyl (e.g., 19 x 150 mm, 5 µm).

  • Flow Rate: 20 mL/min.

  • Mobile Phase: Same as Analytical (Water/ACN/0.1% Formic Acid). Note: Avoid TFA if the compound is acid-sensitive during concentration, though Formic Acid is generally safer.

Step 2: Loading Study

Perform an injection volume escalation (50 µL


 200 µL 

500 µL of 50 mg/mL stock).
  • Overload Indicator: Watch for the "shark fin" peak shape.

  • Resolution Check: Ensure the valley between the N1 target and N2 impurity remains at baseline (Resolution

    
    ).
    
Step 3: Fraction Collection Logic
  • Trigger: Slope + Threshold (e.g., 10 mAU threshold).

  • Slicing: If the N1/N2 peaks partially co-elute due to overloading, use "Time Slicing" (collect every 15 seconds) through the overlap region. Analyze these "mixed fractions" separately before pooling.

Step 4: Post-Run Workup (Critical)
  • Pool Fractions: Combine pure fractions.

  • Solvent Removal: Rotovap ACN at 40°C.

  • Acid Removal: The aqueous residue contains Formic Acid.

    • Option A (Lyophilization): Freeze dry to remove water and formic acid.

    • Option B (Precipitation): Since the target is a benzoic acid derivative, it is insoluble in acidic water. As ACN is removed, the product may precipitate. Filter the solid and wash with cold acidic water (pH 3).

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the separation of the tetrazole regioisomers.

PurificationLogic Start Crude Mixture: 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid + N2-Isomer Impurity Check_pKa Analysis of pKa: COOH (4.2) & Tetrazole (Neutral) Start->Check_pKa MP_Selection Select Mobile Phase: Acidic (pH 2.5) to protonate COOH Check_pKa->MP_Selection Column_Select Column Selection: Standard C18 vs Phenyl-Hexyl MP_Selection->Column_Select Run_Scout Run Analytical Scout (Gradient 5-60% B) Column_Select->Run_Scout Decision Resolution (Rs) > 1.5? Run_Scout->Decision Scale_Up Proceed to Prep HPLC (Linear Scale-up) Decision->Scale_Up Yes Optimize Switch to Phenyl-Hexyl or Methanol MP Decision->Optimize No Workup Workup: Evaporate ACN -> Precipitate/Lyophilize Scale_Up->Workup Optimize->Run_Scout

Figure 1: Decision tree for the purification of N-linked tetrazole benzoic acids, emphasizing regioisomer control.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Broad/Tailing Peaks Ionization of Carboxylic AcidEnsure Mobile Phase pH is

2.8. Add 0.1% TFA if Formic Acid is insufficient.
Split Peaks Sample Solvent MismatchIf sample is in 100% DMSO, it may "break through" the column. Dilute sample 1:1 with Water/ACN before injection.
Co-elution of Isomers Insufficient SelectivitySwitch organic modifier from Acetonitrile to Methanol . Methanol often provides different selectivity for aromatic isomers.
Ghost Peaks CarryoverTetrazoles can stick to steel frits. Implement a needle wash with 90% ACN / 10% Water / 0.1% Formic Acid.

References

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Walsh Medical Media. (Discusses general strategies for isomer separation including tetrazoles).

  • Controlling Pd-catalyzed N-arylation and Dimroth rearrangement in the synthesis of N,1-diaryl-1H-tetrazol-5-amine. Journal of the Serbian Chemical Society. (Provides mechanistic insight into N1 vs N2 isomer formation and stability).

  • 1-Phenyl-1H-tetrazole | C7H6N4. PubChem.[1] (Physicochemical properties of the N-linked tetrazole core).

  • Acidity Constants of Some Tetrazole Compounds. ResearchGate. (pKa data confirming the acidity of tetrazole rings vs substituted tetrazoles).

Sources

Troubleshooting & Optimization

"2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid Synthesis

Executive Summary: The "1-yl" Architecture

You are targeting 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid .[1] It is critical to distinguish this from the more common "tetrazol-5-yl" derivatives. The "1-yl" nomenclature indicates the tetrazole ring is attached to the aromatic core via the N1-nitrogen .

  • Correct Synthetic Route: Heterocyclization of an aniline (5-amino-2-methylbenzoic acid) using an orthoester and an azide source.

  • Incorrect Route: Cycloaddition of a nitrile (which yields the C5-linked tetrazole).

This guide addresses the specific challenges of the Amine + Orthoformate + Azide pathway, focusing on overcoming the "formamide dead-end" and maximizing the heterocyclization rate.

Troubleshooting & FAQs: The "Why" Behind Low Yields

Q1: My yield is stuck below 40%. I see a major impurity by LC-MS (M-27 mass difference). What is it?

Diagnosis: You are likely isolating the Formamide intermediate (R-NH-CHO) instead of the tetrazole. The Mechanism: The reaction proceeds in two stages:[2]

  • Condensation of the amine with Triethyl Orthoformate (TEOF) to form an imidate intermediate.

  • Cyclization of the imidate with the Azide anion. The Fix:

  • Increase Azide Loading: The cyclization step is rate-limiting. Increase Sodium Azide (NaN₃) from 1.2 eq to 3.0–4.0 equivalents .

  • Temperature is Critical: The cyclization has a high activation energy. Ensure the internal reaction temperature is >95°C . If using pure acetic acid, reflux (118°C) is ideal.

  • Avoid Moisture: Water hydrolyzes the reactive imidate back to the formamide (dead end). Use anhydrous acetic acid and TEOF.

Q2: The reaction mixture turns black/tarry upon adding NaN₃. Is this normal?

Diagnosis: Decomposition of the aniline precursor or polymerization. The Fix:

  • Staged Addition: Do not mix all reagents at once if thermal stability is an issue.

    • Step A: Reflux Amine + TEOF + Acetic Acid for 1 hour first (Formation of Imidate).

    • Step B: Cool to 60°C, then add NaN₃, and reheat to reflux. This prevents the azide from degrading before the electrophile (imidate) is ready.

Q3: I am worried about safety. Can I replace Sodium Azide?

Diagnosis: Valid concern. NaN₃ + Acetic Acid generates Hydrazoic Acid (HN₃) , which is explosive and toxic. The Fix:

  • Trimethylsilyl Azide (TMSN₃): You can use TMSN₃ as a safer, organic-soluble alternative, often catalyzed by a Lewis Acid (e.g.,

    
     or 
    
    
    
    ). However, for the carboxylic acid substrate you have, the NaN₃/Acetic Acid route is usually more robust due to solubility.
  • Engineering Controls: Always vent the reaction through a scrubber (NaOH solution) to neutralize HN₃ gas. Never use metal spatulas with azides.

Q4: The product is water-soluble and hard to isolate. How do I purify it?

Diagnosis: The molecule is amphoteric (carboxylic acid + basic tetrazole nitrogen). The Fix:

  • pH Swing:

    • Evaporate the Acetic Acid/TEOF.

    • Dissolve residue in 10% NaOH (forms the di-sodium salt, soluble).

    • Filter off insoluble impurities.

    • Slowly acidify with HCl to pH 2–3 . The free acid should precipitate.

    • Do not go to pH < 1, or the tetrazole ring may protonate and redissolve.

Optimized Protocol: The "Franke" Modification

This protocol is designed to force the equilibrium toward the tetrazole, minimizing formamide side-products.

Reagents:

  • Substrate: 5-Amino-2-methylbenzoic acid (1.0 eq)

  • Cyclization Agent: Triethyl Orthoformate (TEOF) (4.0 eq)

  • Azide Source: Sodium Azide (NaN₃) (3.5 eq)

  • Solvent: Glacial Acetic Acid (10–15 volumes)

Step-by-Step Workflow:

  • Imidate Formation (Activation):

    • Charge a round-bottom flask with 5-Amino-2-methylbenzoic acid and Glacial Acetic Acid.

    • Add TEOF (Triethyl Orthoformate) in one portion.

    • Heat to 100°C for 60–90 minutes.

    • Checkpoint: Monitor by TLC/LCMS. The starting amine should disappear, replaced by the intermediate (Imidate/Formamide mix).

  • Cyclization (The Critical Step):

    • Cool the mixture to 60°C (Safety precaution before adding azide).

    • Add NaN₃ (Sodium Azide) in portions to avoid rapid gas evolution.

    • Install a reflux condenser connected to a caustic scrubber (10% NaOH).

    • Heat to Reflux (115–120°C) for 4–6 hours.

    • Note: A closed vessel (pressure vial) at 100°C can improve yield but requires blast shielding.

  • Workup & Isolation:

    • Cool to room temperature.[3]

    • Pour the reaction mixture into Ice Water (5x reaction volume).

    • Add concentrated HCl dropwise to adjust pH to ~2.0. (Caution: Residual azide will evolve HN₃ gas; perform in fume hood).

    • Stir for 30 minutes to ensure full precipitation.

    • Filter the solid.[3] Wash with cold water (3x) to remove residual acetic acid.

    • Drying: Dry in a vacuum oven at 50°C.

Yield Expectation: >85% (vs. ~50% in non-optimized protocols).

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the "Formamide Dead-End" that causes low yields if TEOF/Azide ratios are incorrect.

TetrazoleSynthesis Start 5-Amino-2-methylbenzoic Acid (Precursor) Imidate Ethyl Imidate (Reactive Intermediate) Start->Imidate + TEOF - EtOH TEOF Triethyl Orthoformate (TEOF) Formamide Formamide Side Product (DEAD END if dry) Imidate->Formamide + H2O (Hydrolysis) Low TEOF Cyclized Tetrazole Product (2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid) Imidate->Cyclized + NaN3 / AcOH Reflux - EtOH Azide Sodium Azide (NaN3)

Caption: Reaction pathway for 1-substituted tetrazoles. The Imidate intermediate is the bifurcation point; moisture leads to the Formamide impurity, while excess Azide and heat drive the path to the Tetrazole.

Quantitative Comparison of Conditions

ParameterStandard ConditionOptimized Condition Impact on Yield
Solvent Ethanol/WaterGlacial Acetic Acid High (AcOH catalyzes imidate formation)
NaN₃ Equiv 1.1 eq3.5 – 4.0 eq Critical (Drives kinetics vs. hydrolysis)
TEOF Equiv 1.5 eq3.0 – 4.0 eq High (Prevents formamide formation)
Temperature 80°C115°C (Reflux) Medium (Required for ring closure)
Catalyst NoneNone (AcOH acts as catalyst) ZnS nanoparticles can be used but AcOH is sufficient

References

  • General Synthesis of 1-Substituted Tetrazoles

    • Title: Synthesis of 1-substituted 1H-tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide.[4][5]

    • Source: MDPI (Proceedings 2019).[4]

    • URL:[Link][6]

  • Mechanism & Optimization (The "Franke" Method)

    • Title: One-Pot Reactions of Triethyl Orthoform
    • Source: Molecules (2023).[2][7]

    • URL:[Link]

  • Alternative Catalytic Methods (ZnS Nanoparticles)

    • Title: Microwave assisted synthesis of 1-substituted-1H-tetrazoles using ZnS nanoparticles.[8]

    • Source: Journal of Chemical Sciences (via ResearchG
    • URL:[Link]

  • Precursor Data (5-Amino-2-methylbenzoic acid)

    • Title: 5-Amino-2-methylbenzoic acid | C8H9NO2 | CID 10374614.[9]

    • Source: PubChem.[9]

    • URL:[Link]

Sources

Technical Support Center: Purification of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid (CAS No. 72470-51-0). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate. The unique bifunctional nature of this molecule, containing both a weakly acidic tetrazole ring and a more acidic carboxylic acid group, presents specific purification challenges. This document provides in-depth troubleshooting advice and validated protocols to help you achieve high purity and batch-to-batch consistency in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, properties, and analysis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid.

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Impurities largely depend on the synthetic route, but typically fall into three categories:

  • Starting Materials: Unreacted precursors, such as 2-methyl-5-aminobenzoic acid or 2-methyl-5-cyanobenzoic acid.

  • Isomeric Byproducts: The most significant challenge is often the formation of the undesired regioisomer, 2-Methyl-5-(2H-tetrazol-2-yl)benzoic acid. The ratio of these isomers can be influenced by reaction conditions.

  • Residual Reagents: Residual sodium azide from the tetrazole formation step is a critical impurity to remove due to its high toxicity.[1][2] Its removal is a primary safety and purity concern.

Q2: How does pH affect the solubility of this compound?

A2: The pH of the aqueous solution drastically affects the solubility of the target compound due to the presence of the carboxylic acid group.

  • Acidic Conditions (pH < 3): The carboxylic acid is fully protonated (-COOH), making the molecule significantly less soluble in water and causing it to precipitate.[2]

  • Neutral to Weakly Basic Conditions (pH 7-9): The carboxylic acid is deprotonated to its carboxylate salt (-COO⁻), rendering the molecule highly soluble in water.

  • Strongly Basic Conditions (pH > 10): The compound remains highly soluble.

This pH-dependent solubility is the cornerstone of its purification via acid-base extraction.

Q3: Which analytical techniques are best for assessing the purity and confirming the structure?

A3: A multi-modal approach is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying the correct regioisomer. The chemical shifts of the methyl group and the aromatic protons will differ between the 1-yl and 2-yl tetrazole isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for assessing purity. It can separate the desired product from starting materials and byproducts, while the mass spectrometer confirms the molecular weight (C₉H₈N₄O₂, MW: 204.19 g/mol ).[3]

  • Thin-Layer Chromatography (TLC): TLC is invaluable for real-time reaction monitoring and for selecting the optimal solvent system for column chromatography.[4][5]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: The compound "oils out" during recrystallization.

"Oiling out" occurs when a compound separates from the solution as a liquid phase instead of forming solid crystals.[6]

  • Probable Cause 1: High Impurity Load. Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid at a temperature where the pure compound would crystallize.

    • Solution: Before attempting recrystallization, perform a preliminary purification step. An acid-base wash (see Protocol 1) is highly effective for removing neutral impurities. If isomeric impurities are present, column chromatography may be necessary.[1]

  • Probable Cause 2: Inappropriate Solvent Choice. The boiling point of the solvent may be higher than the melting point of your compound (or the impure mixture).

    • Solution: Select a solvent with a lower boiling point or use a co-solvent system. Conduct small-scale solubility tests to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[1]

  • Probable Cause 3: Cooling Too Rapidly. Fast cooling promotes supersaturation and does not give the molecules adequate time to orient into a crystal lattice.

    • Solution: Allow the hot, dissolved solution to cool slowly to room temperature. Insulating the flask can facilitate this. Once at room temperature, the flask can be moved to an ice bath to maximize yield.[1][6]

Problem 2: During column chromatography, the compound streaks badly or does not elute from the silica gel.

This is a common issue for polar, acidic compounds on standard silica gel.

  • Probable Cause: Strong Acid-Base Interaction. The acidic carboxylic acid group interacts very strongly with the slightly acidic surface of the silica gel, leading to poor mobility and band tailing.[1]

    • Solution 1: Modify the Mobile Phase. Add a small percentage (0.5-2%) of a polar, acidic modifier like acetic acid to your eluent (e.g., ethyl acetate/hexane with 1% acetic acid). The modifier protonates the silica surface and competes for binding sites, allowing your compound to elute more cleanly.

    • Solution 2: Increase Eluent Polarity. For highly retained compounds, a gradient elution incorporating methanol (e.g., 0-10% methanol in dichloromethane) can be effective.[6][7]

    • Solution 3: Use a Different Stationary Phase. If modifying the eluent is insufficient, consider switching to a more inert stationary phase like neutral alumina or using reverse-phase (C18) silica gel with a water/acetonitrile or water/methanol mobile phase.[1]

Problem 3: How can I be certain that all residual sodium azide has been removed?

Residual sodium azide (NaN₃) is a critical safety hazard as it is highly toxic and can form explosive hydrazoic acid (HN₃) upon acidification.[2]

  • Probable Cause: Incomplete Reaction or Inadequate Quenching.

    • Solution: Implement a Dedicated Quenching Step. Before the main acidic workup, any residual azide should be quenched. While the reaction mixture is still basic or neutral, cautiously add a quenching agent like a freshly prepared solution of sodium nitrite followed by a mild acid (e.g., dilute HCl or acetic acid) in a well-ventilated fume hood. This converts the azide into nitrogen gas. The subsequent aqueous workup will then effectively remove the resulting inorganic salts.[1]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common purification issues.

Purification_Troubleshooting start Crude Product Analysis (TLC, LC-MS) purity_check Is Purity < 95%? start->purity_check impurity_type What is the main impurity? purity_check->impurity_type Yes recrystallize Attempt Recrystallization (Protocol 2) purity_check->recrystallize No acid_base_wash Perform Acid-Base Wash (Protocol 1) impurity_type->acid_base_wash Neutral Impurities column_chrom Perform Column Chromatography (Protocol 3) impurity_type->column_chrom Isomers / Polar Impurities acid_base_wash->recrystallize column_chrom->recrystallize cryst_check Did it crystallize cleanly? recrystallize->cryst_check oiled_out Problem: Oiled Out cryst_check->oiled_out No final_product Pure Product (Confirm by NMR, LC-MS) cryst_check->final_product Yes oil_solution 1. Re-purify (Acid-Base Wash) 2. Change Solvent System 3. Cool Slowly oiled_out->oil_solution oil_solution->recrystallize Purification_Workflow Crude Crude Product (from synthesis) Step1 Acid-Base Wash (Removes Neutral Impurities) Crude->Step1 Step2 Recrystallization (Removes Soluble Impurities) Step1->Step2 Purity_Check Purity & Structural Confirmation (NMR, LC-MS) Step2->Purity_Check Pure Pure Crystalline Product Purity_Check->Pure

Caption: General workflow for the purification process.

Section 4: Data Summary

Table 1: Qualitative Solubility Profile

The following table provides a general guide to the solubility of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid in common laboratory solvents. This is based on the chemical properties of the functional groups and data for similar compounds like benzoic acid. [8]

Solvent Room Temperature (25 °C) Boiling Notes
Polar Protic
Water (pH 7) Sparingly Soluble Soluble Highly soluble in basic water (pH > 8).
Methanol Soluble Very Soluble Good candidate for recrystallization or chromatography.
Ethanol Soluble Very Soluble Good candidate for recrystallization. [9]
Polar Aprotic
Ethyl Acetate Sparingly Soluble Soluble Common eluent for chromatography.
Dichloromethane Poorly Soluble Sparingly Soluble Useful for washing/extracting neutral impurities.
Acetonitrile Sparingly Soluble Soluble
Non-Polar
Hexane / Heptane Insoluble Insoluble Can be used as an anti-solvent for precipitation.

| Toluene | Poorly Soluble | Sparingly Soluble | |

References

  • Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives. Benchchem.
  • Application Notes & Protocols: Modern Synthetic Methodologies for Novel Tetrazole-Based Compounds. Benchchem.
  • One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. MDPI. Available from: [Link]

  • Chapter 2: Regioselective N2-Arylation of 5-Substituted-1H-tetrazoles. Shodhganga. Available from: [Link]

  • Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. American Chemical Society. Available from: [Link]

  • The crystallization process of benzoic acid. Reddit. Available from: [Link]

  • Technical Support Center: Purification of 2-Methyl-1H-imidazo[4,5-h]quinoline. Benchchem.
  • The solubility of benzoic acid in seven solvents. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common solubility challenges associated with this compound in various assay systems. As Senior Application Scientists, we have curated this guide to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid not dissolving in my aqueous assay buffer?

A1: The solubility of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid is fundamentally governed by its chemical structure. It possesses a carboxylic acid group, which is acidic, and a tetrazole ring, which is weakly acidic. In neutral or acidic aqueous solutions (like PBS pH 7.4), the carboxylic acid will be largely protonated and uncharged. This protonated form is significantly less soluble in water, leading to the precipitation you are observing. The molecule's overall flat, aromatic structure also contributes to its low aqueous solubility.

Q2: I'm using DMSO as a co-solvent, but the compound is still crashing out when I add it to my media. What is happening?

A2: This is a common issue known as "compound precipitation upon dilution." While 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid may be soluble in 100% DMSO, its solubility dramatically decreases when the highly concentrated DMSO stock is diluted into an aqueous buffer. If the final concentration of the compound in your assay exceeds its aqueous solubility limit, it will precipitate. The final concentration of DMSO is also a critical factor; typically, it should be kept below 1% (v/v) to avoid solvent-induced artifacts in biological assays.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Absolutely. Adjusting the pH is a highly effective strategy for compounds with ionizable groups like the carboxylic acid in 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid. By raising the pH of the solution with a base (e.g., NaOH), you can deprotonate the carboxylic acid, forming a negatively charged carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions. However, it is crucial to ensure that the final pH of your stock solution and your assay is compatible with your experimental system (e.g., cells, enzymes).

Troubleshooting Guide: Compound Precipitation in Assays

Use this guide to diagnose and resolve solubility issues with 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid during your experiments.

Observation Potential Cause Recommended Action
Compound precipitates immediately upon addition to aqueous buffer. The compound's concentration exceeds its thermodynamic solubility at the buffer's pH.1. Lower the final compound concentration. 2. Prepare a high-concentration stock in a basic solution (see Protocol 1).
A clear solution is formed initially, but a precipitate appears over time. The compound is kinetically trapped in a supersaturated state and is slowly crashing out.1. Ensure the final DMSO concentration is as low as possible (<0.5%). 2. Consider using a different solubilization strategy, such as cyclodextrins (see Protocol 2).
The compound dissolves in the buffer, but I am seeing inconsistent or unexpected assay results. The compound may be forming aggregates at the concentration used, or the solubilization method (e.g., high pH, co-solvent) is interfering with the assay.1. Test a range of final compound concentrations. 2. Include appropriate vehicle controls in your experiment (e.g., buffer with the same pH and co-solvent concentration but without the compound).

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment

This protocol is ideal for preparing a concentrated stock solution of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid for subsequent dilution into your assay.

Materials:

  • 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

  • 1 M NaOH solution

  • Deionized water or desired buffer

  • pH meter

Procedure:

  • Weigh out the desired amount of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid.

  • Add a volume of deionized water or buffer to create a slurry.

  • While stirring, add the 1 M NaOH solution dropwise until the compound completely dissolves.

  • Check the pH of the resulting solution. Adjust as necessary with small additions of NaOH or HCl to reach a pH that is at least 1-2 units above the pKa of the carboxylic acid (typically around pH 7.5-8.5 for a clear stock).

  • Bring the solution to the final desired volume with your buffer.

  • Sterile filter the stock solution if it will be used in cell-based assays.

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. This method is useful when pH modification is not suitable for your assay.

Materials:

  • 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

Procedure:

  • Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 45% w/v).

  • Add the solid 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid to the HP-β-CD solution.

  • Vortex or sonicate the mixture until the compound is fully dissolved. This may take some time.

  • This stock can then be diluted into your final assay medium. Remember to include a vehicle control with the same concentration of HP-β-CD.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid.

G start Start: Compound Precipitation Observed check_conc Is the final concentration as low as possible? start->check_conc lower_conc Action: Lower the compound concentration check_conc->lower_conc No check_dmso Is DMSO concentration > 1%? check_conc->check_dmso Yes lower_conc->check_conc lower_dmso Action: Reduce final DMSO to < 0.5% check_dmso->lower_dmso Yes ph_possible Is pH adjustment compatible with your assay? check_dmso->ph_possible No lower_dmso->check_dmso use_ph Solution: Use pH adjustment (Protocol 1) ph_possible->use_ph Yes use_cyclo Solution: Use Cyclodextrins (Protocol 2) ph_possible->use_cyclo No success Success: Compound Solubilized use_ph->success use_cyclo->success

Caption: Troubleshooting workflow for 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid solubility.

References

  • PubChem. (n.d.). 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Technical Support Center: Optimization of Tetrazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1]

Welcome to the Tetrazole Synthesis Support Center. The formation of 5-substituted tetrazoles from nitriles is a cornerstone reaction in medicinal chemistry, particularly for the synthesis of "sartan" drugs (angiotensin II receptor antagonists).

While the reaction is formally a [3+2] cycloaddition, treating it as a simple concerted thermal reaction often leads to failure with unactivated nitriles. Our optimization strategy relies on the Himo-Sharpless Mechanism , which utilizes Lewis acids (typically Zinc) to activate the nitrile.

The Mechanism: Why Catalysis Matters

Contrary to the traditional concerted model, Density Functional Theory (DFT) studies reveal that in the presence of Zinc(II), the reaction proceeds stepwise:

  • Activation: Zn(II) coordinates to the nitrile nitrogen, lowering the LUMO energy.

  • Attack: Azide ion attacks the activated nitrile to form a zinc-bound imidoyl azide intermediate.

  • Cyclization: The intermediate undergoes ring closure to form the tetrazolate.

Visualizing the Pathway:

TetrazoleMechanism Start Nitrile (R-CN) + Azide (N3-) Coordination Zn(II) Coordination (Nitrile Activation) Start->Coordination ZnBr2 added Attack Nucleophilic Attack (Imidoyl Azide Int.) Coordination->Attack Rate Limiting Step Cyclization Ring Closure (Tetrazolate) Attack->Cyclization Fast Cyclization->Coordination Catalyst Turnover Protonation Acidic Workup (5-Substituted Tetrazole) Cyclization->Protonation HCl/H2O

Caption: The Zinc-catalyzed stepwise mechanism (Himo et al., JACS 2002). Coordination of the nitrile is the critical activation step.

Standard Operating Procedures (SOPs)

Protocol A: The "Green" Sharpless Method (Recommended)

Best for: General synthesis, safety, and ease of workup.

This protocol utilizes water as the solvent and Zinc Bromide (


) as the Lewis acid. It is superior to traditional DMF/Ammonium Chloride methods because it minimizes the formation of hydrazoic acid (

) in the headspace.

Reagents:

  • Nitrile substrate (1.0 equiv)

  • Sodium Azide (

    
    , 1.1–1.3 equiv)
    
  • Zinc Bromide (

    
    , 1.0 equiv) or Zinc Chloride (
    
    
    
    )
  • Solvent: Water (or Water/Isopropanol 1:1 for lipophilic substrates)

Workflow:

  • Setup: In a round-bottom flask, dissolve nitrile,

    
    , and 
    
    
    
    in water (0.5 M concentration relative to nitrile).
  • Reaction: Heat to reflux (100°C) for 12–24 hours. Vigorous stirring is essential if the nitrile is insoluble (forming a melt).

  • Quench: Cool to room temperature. Add 3N HCl until pH < 2.

    • Note: This protonates the tetrazole and breaks the Zn-tetrazole complex.

    • Caution: Vigorous evolution of

      
       may occur. Perform in a fume hood.
      
  • Isolation: The tetrazole usually precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate.

Protocol B: The Organotin Route (Legacy/Difficult Substrates)

Best for: Highly sterically hindered nitriles where Zn fails.

Warning: Organotin compounds are toxic and difficult to remove. Use only if Protocol A fails.

Reagents:

  • Tributyltin azide (

    
    ) (often generated in situ from 
    
    
    
    +
    
    
    ).
  • Solvent: Toluene or Xylene (Reflux).

Troubleshooting Guide (FAQ)

Category 1: Reaction Efficiency

Q: My reaction conversion is stalled at 50%. Adding more azide doesn't help. Why? A: This is often a thermodynamic limitation or catalyst deactivation .

  • Electronic Deactivation: Electron-rich nitriles (e.g., amino-benzonitriles) are poor electrophiles.

    • Fix: Switch to a higher boiling solvent (e.g., water/glycerol or n-butanol) to increase thermal energy, or increase catalyst loading to 2.0 equiv.

  • Steric Hindrance: Ortho-substituted nitriles prevent Zinc coordination.

    • Fix: Switch to Protocol B (Organotin). The Sn-N bond is longer and more flexible than the Zn-N interaction, allowing access to hindered sites.

Q: The nitrile is completely insoluble in water. Can I use an organic solvent? A: Yes, but be careful with polarity.

  • Do NOT use: DMSO or DMF with Zinc salts if possible. They coordinate too strongly to the Zinc, competing with the nitrile and shutting down catalysis.

  • Use: Isopropanol, n-Butanol, or Toluene (for Tin method). The Vorona Protocol (Synthesis 2014) recommends n-Propanol or n-Butanol with

    
     for lipophilic substrates.
    
Category 2: Workup & Purification[2][3]

Q: I obtained a "sticky solid" or oil that won't crystallize. How do I purify it? A: Tetrazoles are notorious for trapping solvents and metal salts.

  • The pH Swing: Dissolve the oil in 1N NaOH (forms the sodium salt, water-soluble). Wash with Ether/DCM (removes unreacted nitrile). Acidify the aqueous layer to pH 2. The pure tetrazole should precipitate.

  • Metal Scavenging: If using Protocol A, residual Zinc can cause gumminess. Wash the organic extract with EDTA solution or dilute ammonium hydroxide to sequester Zinc.

Q: How do I remove organotin residues (Protocol B)? A: Tin residues are toxic and regulated.

  • KF Workup: Stir the reaction mixture with aqueous Potassium Fluoride (KF). This forms insoluble polymeric

    
    , which can be filtered off.
    
  • Silica Gel: Run a column with 1% Acetic Acid in the eluent. The acid helps streak the tin byproducts while eluting the tetrazole.

Category 3: Safety (Critical)[4]

Q: I smell a pungent odor like old garlic/rotten eggs. What is it? A: Stop immediately. That is likely Hydrazoic Acid (


) .
  • Danger:

    
     is highly toxic and explosive.[1][2]
    
  • Cause: Acidification of the reaction mixture while significant unreacted Azide is present.

  • Prevention: Ensure the reaction is cooled before acidification. Add Nitrite (

    
    ) to quench excess azide before acidification if large excesses were used (forms 
    
    
    
    and
    
    
    ).

Reagent Selection Matrix

Use the following table to select the optimal reagent system for your substrate.

FeatureSodium Azide / ZnBr2TMS-Azide (

)
Tributyltin Azide (

)
Primary Use Standard / Green ChemistryLipophilic / AnhydrousSterically Hindered
Cost LowHighHigh
Toxicity High (Acute)ModerateHigh (Chronic/Cumulative)
Workup Acidic precipitationHydrolysis requiredDifficult (KF treatment)
Atom Economy ExcellentGoodPoor
Explosion Risk Low (in water)High (volatile)Low (thermal stability)

Decision Tree for Experimental Design

TetrazoleDecision Start Start: Nitrile Substrate Solubility Is it Water Soluble? Start->Solubility Sterics Sterically Hindered? Solubility->Sterics No RouteA Route A: NaN3 + ZnBr2 Solvent: Water Reflux 100°C Solubility->RouteA Yes RouteB Route B: NaN3 + ZnBr2 Solvent: Water/iPrOH (1:1) Reflux 85°C Sterics->RouteB No RouteC Route C: Bu3SnN3 Solvent: Toluene Reflux 110°C Sterics->RouteC Yes (Ortho-subst) Workup Workup: Acidify to pH 1-2 Filter Precipitate RouteA->Workup RouteB->Workup TinClean Workup: KF Treatment Remove Sn Solids RouteC->TinClean

Caption: Flowchart for selecting reaction conditions based on substrate solubility and steric hindrance.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[3][4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.[4]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[5] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[5]

  • Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014).[6] An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles.[6][7] Synthesis, 46(06), 781–786.

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.

Sources

Characterization of impurities in "2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Characterization of Impurities in "2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid"

Executive Summary

Molecule: 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid CAS: 34114-12-0 (Generic reference for related structures, specific CAS may vary by salt/hydrate) Primary Application: Pharmaceutical Intermediate (Building block for Angiotensin II Receptor Blockers or similar nitrogen-rich pharmacophores).[1] Critical Quality Attribute (CQA): Control of genotoxic azide residues and regiochemical purity (N1 vs. N2 isomerism).

This guide addresses the specific challenges in characterizing the impurity profile of 1-aryl-tetrazoles . Unlike the "Sartan" class (which typically contains 5-aryl-tetrazoles synthesized from nitriles), this molecule is a 1-substituted tetrazole, typically synthesized from an aniline precursor. This distinction dictates a unique impurity profile dominated by unreacted amines, formamide intermediates, and regioselectivity concerns.

Part 1: Impurity Profiling & Identification Strategy

The Synthetic Pathway & Associated Impurities

To characterize impurities, one must understand their origin. The industrial synthesis of 1-substituted tetrazoles generally proceeds via the heterocyclization of primary amines using triethyl orthoformate (TEOF) and sodium azide.

Core Reaction: 5-Amino-2-methylbenzoic acid + TEOF + NaN3 → 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

Impurity Table: Origins and Detection

Impurity TypeSpecific CompoundOriginDetection Method
Precursor 5-Amino-2-methylbenzoic acidUnreacted starting material due to incomplete cyclization.HPLC (UV 254 nm), LC-MS
Intermediate N-(3-carboxy-4-methylphenyl)formamideIncomplete reaction; amine reacts with TEOF but fails to close the ring with azide.LC-MS (+28 Da shift from amine)
Regioisomer 2-Methyl-5-(2H-tetrazol-2-yl)benzoic acidRare in amine-route synthesis, but possible if alkylation routes are used.1H NMR, 15N NMR
Genotoxic Sodium Azide (NaN₃)Excess reagent. High potency mutagen.Ion Chromatography (IC) or Derivatization HPLC
By-product Tetrazine derivativesThermal decomposition products if reaction temp >110°C.LC-MS (Complex mass spectrum)
Visualization of Impurity Pathways

ImpurityPathways Start Start: 5-Amino-2-methylbenzoic Acid Inter Intermediate: Formamide Derivative (Mass: M+28) Start->Inter + TEOF Product Target: 1H-Tetrazol-1-yl Product Start->Product Direct Route Impurity_Azide Impurity: Residual Azide (Genotoxic) Start->Impurity_Azide Excess Reagent Inter->Inter Stalls if NaN3 low Inter->Product + NaN3 / Cyclization Impurity_Iso Impurity: 2H-Isomer (Regioisomer) Product->Impurity_Iso Alkylation Route Only

Figure 1: Reaction pathway showing the origin of the critical formamide intermediate and azide residues.

Part 2: Analytical Method Troubleshooting (Q&A)

Module A: Regioisomer Discrimination (1H vs. 2H)

Q: How do I definitively prove I have the 1H-tetrazol-1-yl isomer and not the 2H-tetrazol-2-yl isomer?

A: The "1H" and "2H" nomenclature for N-substituted tetrazoles refers to the position of the substituent (N1 vs N2).

  • 1H NMR Signature:

    • 1-Substituted (Target): The proton on the tetrazole carbon (C5-H) is deshielded by the adjacent N1-aryl group. Typically appears as a singlet at 9.4 – 9.9 ppm (DMSO-d6).

    • 2-Substituted (Impurity): The C5-H is slightly more shielded, typically appearing at 8.9 – 9.3 ppm .

  • 13C NMR Diagnostics:

    • C5 Signal: The tetrazole C5 carbon in 1-substituted isomers usually resonates around 140–145 ppm . In 2-substituted isomers, it shifts upfield to 160–165 ppm .

  • 15N HMBC (The Gold Standard):

    • If ambiguity remains, 1H-15N HMBC correlation is definitive. N1-substituted tetrazoles show 3-bond correlations between the tetrazole C5-H and the ipso carbon of the phenyl ring.

Module B: HPLC Anomalies

Q: I see a persistent peak eluting just before my main peak. It has a mass of [M+28]. What is it?

A: This is the Formamide Intermediate (N-(3-carboxy-4-methylphenyl)formamide).

  • Cause: This forms when the amine reacts with the orthoformate (TEOF) but the subsequent cyclization with azide is incomplete. This often happens if the reaction temperature drops below 70°C or if the azide stoichiometry is insufficient.

  • Resolution:

    • Synthesis: Increase reaction time at reflux (>90°C) or add a Lewis acid catalyst (e.g., Yb(OTf)₃ or simple acetic acid).

    • Analysis: This peak is pH-sensitive. Ensure your HPLC mobile phase is buffered (e.g., 0.1% Formic Acid or Phosphate buffer pH 2.5) to suppress ionization of the carboxylic acid, improving resolution between the formamide and the product.

Q: My main peak is tailing significantly. Is this an impurity?

A: Likely not an impurity, but a method artifact.

  • Cause: The molecule contains both a carboxylic acid (pKa ~4) and a tetrazole ring (which can act as a weak base/acid depending on substitution). Tailing is caused by mixed-mode interactions with silanols on the column.

  • Fix:

    • Mobile Phase: Add 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid. TFA is a stronger ion-pairing agent and masks silanols better.

    • Column Choice: Switch to a "Polar Embedded" column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) to reduce silanol interactions.

Part 3: Genotoxic Impurity Management (Azides)

Q: How do I quantify residual Sodium Azide to meet ICH M7 guidelines?

A: Sodium azide is a known mutagen. Standard HPLC-UV is insufficient due to lack of chromophore. Recommended Protocol: Derivatization HPLC

  • Principle: React residual azide with benzoyl chloride to form benzoyl azide, which is UV-active.

  • Workflow:

    • Dissolve sample in Acetonitrile.[2]

    • Add Benzoyl Chloride + Pyridine.

    • Incubate at RT for 10 mins.

    • Analyze by RP-HPLC (C18 column, UV 240 nm).

  • Limit of Quantitation (LOQ): This method can typically reach < 5 ppm.

Q: How do I remove azide from the final product?

A: Do not rely on recrystallization alone.

  • Chemical Quench: Treat the reaction mixture with Sodium Nitrite (NaNO₂) in acidic media during workup. This converts residual azide into benign N₂ and N₂O gases.

    • Reaction:

      
      
      
  • Safety Warning: This reaction generates gas. Perform slowly with good ventilation.

Part 4: Detailed Experimental Protocols

Standard HPLC Method for Purity Profiling

Use this method to separate the Amine precursor, Formamide intermediate, and Tetrazole product.

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm (for Azide/Amine) and 254 nm (for Tetrazole)
Temperature 30°C
Rapid Identification of the "Formamide" Impurity

If a peak is suspected to be the formamide intermediate:

  • Isolate the peak or use LC-MS.[3]

  • Look for the CHO proton in 1H NMR: A singlet or doublet (due to NH coupling) around 8.0 – 8.5 ppm .

  • Look for the Carbonyl carbon in 13C NMR: Signal around 160–165 ppm (distinct from the acid carbonyl).

References

  • Synthesis of 1-Substituted Tetrazoles

    • Reaction of amines with orthoesters and azides.[4][5][6][7]

    • Gaponik, P. N., et al. "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines." Chemistry of Heterocyclic Compounds, 2017.[4]

  • Genotoxic Impurity Control (Azides)

    • Analysis of azido impurities in tetrazole-based drug substances.
    • Dousa, M., et al. "The determination of... potential genotoxic impurities in the active pharmaceutical ingredient of several sartans."[3][8] Journal of Pharmaceutical and Biomedical Analysis, 2021.

  • NMR differentiation of Tetrazole Isomers

    • Structural characteriz
    • Claramunt, R. M., et al. "The structure of tetrazoles." Advances in Heterocyclic Chemistry, 2020.
  • Safety & Handling of Sodium Azide

    • Management of explosive and toxic hazards in tetrazole synthesis.
    • Organic Process Research & Development, "Safety of Sodium Azide Scale-Up".

Disclaimer: This guide is for research purposes only. All synthesis involving azides requires strict safety protocols due to explosion and toxicity hazards.[9]

Sources

Scaling up the synthesis of "2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis Guide Topic: Synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid Ticket ID: #SC-TZ-2024-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are inquiring about the scale-up synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid . This is a critical intermediate where the tetrazole ring is attached via the N1-position to the phenyl ring.

Crucial Distinction: Unlike "sartan" drugs (e.g., Valsartan) where the tetrazole is attached via Carbon (C5) and synthesized from a nitrile, your target is an 1-substituted tetrazole . The industrial standard for this transformation is the heterocyclization of an aniline using triethyl orthoformate and an azide source (typically Sodium Azide).

This guide addresses the specific challenges of this route: Hydrazoic acid (


) management , reaction stalling , and residual azide quenching .

Module 1: The Validated Synthetic Protocol

We recommend the Modified Franke Method . It relies on the in situ formation of an imidate intermediate followed by cycloaddition.

Reaction Scheme: 5-Amino-2-methylbenzoic acid + Triethyl orthoformate + NaN3


Product
Step-by-Step Scale-Up Workflow (100g Basis)
ParameterSpecificationTechnical Rationale
Starting Material 5-Amino-2-methylbenzoic acid (1.0 equiv)Purity >98% required to prevent tar formation.
Reagent A Triethyl orthoformate (TEOF) (3.0 - 3.5 equiv)Excess required. Acts as both reactant and water scavenger.
Reagent B Sodium Azide (

) (1.2 - 1.5 equiv)
SAFETY: Generates

in acidic media.
Solvent Glacial Acetic Acid (AcOH) (5-7 Vol)Catalyzes the imidate formation and solubilizes the zwitterionic starting material.
Temperature 70°C

95°C
Stepwise heating prevents rapid gas evolution (

/

).

Protocol:

  • Charging: Charge the reactor with 5-Amino-2-methylbenzoic acid and Glacial Acetic Acid. Stir to create a suspension.

  • Activation: Add Triethyl orthoformate (TEOF) at room temperature. Stir for 30 mins.

    • Checkpoint: The amine converts to the imidate intermediate.

  • Azide Addition: Add Sodium Azide (

    
    ) portion-wise over 1 hour.
    
    • Critical Safety:Do not add all at once. Maintain reactor internal temperature < 30°C during addition.

  • Cyclization: Heat the mixture to 70°C for 2 hours, then ramp to 95°C for 4–6 hours.

  • Quench & Workup: Cool to 15°C. Slowly add water (10 Vol) to precipitate the product.

  • Azide Destruction: Treat the filtrate with Sodium Nitrite (

    
    ) solution (See Safety Module).
    

Module 2: Troubleshooting & FAQs

Category A: Reaction Efficiency

Q1: The reaction stalls at 60-70% conversion. HPLC shows a peak with M-28 mass. What is this?

  • Diagnosis: The "M-28" peak is likely the imidate intermediate (ethyl N-(3-carboxy-4-methylphenyl)formimidate) that failed to cyclize.

  • Root Cause: Moisture.[1] TEOF is water-sensitive. If water is present in the acetic acid or the reactor, TEOF hydrolyzes before reacting with the amine.

  • Solution:

    • Ensure Glacial Acetic Acid has <0.2% water content.

    • Increase TEOF loading to 4.0 equivalents to scavenge moisture.

    • Process Fix: Pre-mix TEOF and the Aniline for 1 hour before adding the Azide to ensure the imidate is fully formed.

Q2: I see a "dimer" impurity forming. How do I stop this?

  • Diagnosis: This is likely a diarylformamidine, formed if the amine reacts with the imidate intermediate instead of the azide.

  • Solution: This is a kinetic competition issue. Ensure you have a sufficient excess of TEOF (to convert all amine to imidate quickly) and that the Azide is added after the imidate formation is confirmed by HPLC.

Category B: Process Safety ( Management)

Q3: We are detecting pressure spikes during the heating ramp. Is this normal?

  • Critical Warning: No. Pressure spikes indicate rapid nitrogen evolution or

    
     accumulation.
    
  • Immediate Action:

    • Check your scrubber efficiency.

      
       + AcOH 
      
      
      
      
      
      (gas).
    • Headspace Purge: You must maintain a continuous Nitrogen sweep (sweep gas) across the reactor headspace to the scrubber to keep

      
       below the Lower Explosive Limit (LEL).
      
    • Ramp Rate: Slow down the heating ramp. The cyclization releases

      
       gas; if you heat too fast, the gas evolution rate exceeds the venting capacity.
      

Q4: How do we safely remove residual Azide from the mother liquor?

  • Protocol: Never discharge acidic azide solutions into metal drains (forms explosive metal azides).[2]

  • The Nitrite Quench:

    • Collect the mother liquor (filtrate).

    • Cool to < 10°C.

    • Slowly add 20% aqueous Sodium Nitrite (

      
      ) while monitoring temperature (exothermic).
      
    • Chemistry:

      
      .
      
    • Test for residual azide using Ferric Chloride (red color indicates azide presence).

Module 3: Visualization & Logic Flow

Diagram 1: Synthetic Workflow & Safety Interlocks

SynthesisWorkflow Start Start: Raw Materials ImidateStep Step 1: Imidate Formation (Aniline + TEOF + AcOH) Start->ImidateStep Check1 QC Check: Is Aniline < 1%? ImidateStep->Check1 Check1->ImidateStep No (Add more TEOF) AzideAdd Step 2: Azide Addition (Controlled Dosing < 30°C) Check1->AzideAdd Yes Cyclization Step 3: Cyclization (Heat to 95°C) AzideAdd->Cyclization N2 Sweep On Workup Step 4: Water Quench & Filtration Cyclization->Workup WasteTreat Step 5: Azide Destruction (NaNO2 Quench) Workup->WasteTreat Mother Liquor

Caption: Process flow for the synthesis of 1-substituted tetrazoles, highlighting the critical quality check (QC) before azide addition to prevent dimer formation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low Yield / Impurity Analysis Analyze HPLC Profile Problem->Analysis Result1 Peak M-28 Present (Open Intermediate) Analysis->Result1 Result2 Dimer Impurity (Diarylformamidine) Analysis->Result2 Fix1 Moisture Issue: Dry Solvents or Increase TEOF Result1->Fix1 Yes Fix2 Kinetics Issue: Ensure complete Imidate formation BEFORE Azide addition Result2->Fix2 Yes

Caption: Decision tree for diagnosing common HPLC impurity profiles during scale-up.

Module 4: Data & Specifications

Solvent & Reagent Compatibility Table
ComponentRoleScale-Up Consideration
Glacial Acetic Acid Solvent/CatalystMust be anhydrous. Water retards the reaction.
Sodium Azide ReagentToxic/Explosive. Avoid contact with heavy metals (Cu, Pb) in reactor fittings.[3] Use Glass-lined or Hastelloy reactors.
Triethyl Orthoformate Dehydrating AgentVolatile. Ensure condenser coolant is < 5°C to prevent loss during exotherms.

References

  • Behrouz, S. (2017). "Facile and efficient synthesis of 1-substituted 1H-1,2,3,4-tetrazoles". Arabian Journal of Chemistry, 10(Supplement 2), S3374-S3378.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions". Advanced Synthesis & Catalysis, 346(8), 889–900. (Reference for impurity management principles).

  • Organic Chemistry Portal. (n.d.). "Synthesis of 1H-tetrazoles". Retrieved from Organic Chemistry Portal.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Sodium Azide". (Standard safety reference for Azide handling).

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis". Angewandte Chemie International Edition, 43(46), 6250-6284. (Context on thermal control in heterocycles).

Disclaimer: This guide is for research and development purposes only. Handling azides requires specialized safety training and engineering controls.[4][5] Always consult your local EHS officer before scaling up.

Sources

Validation & Comparative

A Comparative Guide: 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid vs. its Carboxylic Acid Analog

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of rational drug design, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. One of the most successful and widely employed strategies is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole. This guide provides an in-depth comparative analysis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid and its direct carboxylic acid analog, 2-Methyl-5-carboxybenzoic Acid , grounded in established scientific principles and supported by experimental data from analogous systems.

The Rationale for Bioisosteric Replacement

The fundamental principle underpinning the replacement of a carboxylic acid with a tetrazole lies in their similar physicochemical properties. The tetrazole ring is a non-classical bioisostere of the carboxylic acid group, sharing comparable acidity (pKa) and the ability to participate in similar ionic and hydrogen bonding interactions with biological targets such as enzymes and receptors.[1] The key distinctions, however, lie in their metabolic stability, lipophilicity, and steric profile, which can have profound effects on a drug candidate's overall performance.

Physicochemical Properties: A Head-to-Head Comparison

The subtle yet significant differences in the physicochemical properties of tetrazoles and carboxylic acids can dramatically influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyCarboxylic Acid Analog (Predicted)Tetrazole Analog (Predicted)Key Implications for Drug Design
pKa ~3.5 - 4.5~4.5 - 5.0Both are ionized at physiological pH (~7.4), allowing the tetrazole to mimic the carboxylate's ability to form crucial ionic interactions with biological targets. The slightly higher pKa of the tetrazole may subtly alter these interactions.
Lipophilicity (LogD at pH 7.4) LowerHigherThe tetrazolate anion is generally more lipophilic than the corresponding carboxylate. This can potentially improve membrane permeability and oral absorption.
Hydrogen Bonding Acts as H-bond donor and acceptor.Acts as H-bond donor and multiple acceptor sites (ring nitrogens).The increased hydrogen bonding capacity of the tetrazole can enhance binding affinity to a target but may also increase the desolvation penalty, potentially counteracting gains in membrane permeability.
Size & Shape Planar carboxylate group.Planar, five-membered aromatic ring; slightly larger than a carboxylic acid.The increased size of the tetrazole ring may necessitate adjustments in the binding pocket of the target protein to be accommodated.

Metabolic Stability: A Key Differentiator

A primary driver for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability. Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance or the formation of reactive metabolites.

  • Glucuronidation: Carboxylic acids can form reactive acyl glucuronides, which have been implicated in toxicological responses. While tetrazoles can also undergo N-glucuronidation, these adducts are chemically stable and not associated with the same toxicity concerns.

  • Amino Acid Conjugation: This is another common metabolic route for carboxylic acids that tetrazoles are resistant to.

This inherent resistance to common metabolic transformations often results in a longer half-life and improved in vivo efficacy for tetrazole-containing drugs.

Biological Activity: The Case of Angiotensin II Receptor Blockers

The development of Angiotensin II Receptor Blockers (ARBs) for treating hypertension is a classic example of the successful application of the tetrazole-for-carboxylic-acid swap. These drugs target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.

Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Release, etc. AT1_Receptor->Vasoconstriction Activates ARBs ARBs (e.g., Losartan) ARBs->AT1_Receptor Blocks

Caption: Simplified Renin-Angiotensin signaling pathway showing the action of ARBs.

In this pathway, the tetrazole moiety in drugs like Losartan is crucial for high-affinity binding to the AT1 receptor, effectively blocking the actions of Angiotensin II and leading to a reduction in blood pressure.[2] For many ARBs, the tetrazole-containing compounds were found to be effective after oral administration, unlike their carboxylic acid precursors which suffered from poor oral bioavailability.[3]

Experimental Protocols for Comparative Analysis

Accurate determination of physicochemical and metabolic properties is essential for a meaningful comparison. Below are standardized protocols for key experiments.

Determination of Acid Dissociation Constant (pKa)

Objective: To determine the acid dissociation constant (pKa) of the test compounds.

pKa Determination Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep Dissolve compound in co-solvent (e.g., DMSO) Titration Titrate with standardized NaOH solution Prep->Titration Measurement Record pH at each titrant addition Titration->Measurement Plot Plot pH vs. volume of titrant Measurement->Plot pKa Determine pKa from the half-equivalence point Plot->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water.[4]

  • Titration: Add a precise volume of the compound solution to a known volume of water and titrate with a standardized solution of NaOH (e.g., 0.1 M).

  • Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[5]

Determination of Lipophilicity (LogD)

Objective: To determine the distribution coefficient (LogD) at a physiological pH (7.4).

Methodology (Shake-Flask Method):

  • Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and an organic phase (n-octanol), and pre-saturate each with the other.[1]

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.[1]

  • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.[4]

  • Calculation: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes.

Metabolic Stability Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis Incubate Incubate compound with liver microsomes and NADPH at 37°C Sample Take samples at different time points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench reaction with cold acetonitrile Sample->Quench Analyze Analyze remaining parent compound by LC-MS/MS Quench->Analyze Calculate Calculate half-life (t½) and intrinsic clearance (Clint) Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[6][7]

  • Initiation: Add the test compound (at a final concentration of, for example, 1 µM) and pre-incubate at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[8]

  • Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.[7]

  • Quenching: Immediately stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[7]

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant for the remaining amount of the parent compound using LC-MS/MS.[6][9]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of the linear regression, calculate the half-life (t½) and the intrinsic clearance (Clint).[10]

Angiotensin II Type 1 (AT1) Receptor Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of the compounds for the AT1 receptor.

Methodology (Competitive Radioligand Binding):

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor.[11][12]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II), and varying concentrations of the unlabeled test compound.[11][13] Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled potent AT1 antagonist like Losartan).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value.

Conclusion

The bioisosteric replacement of a carboxylic acid with a tetrazole is a powerful strategy in drug discovery for improving metabolic stability and modulating physicochemical properties. While 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid is predicted to have a similar acidity to its carboxylic acid analog, it is expected to be more lipophilic and significantly more resistant to metabolic degradation. These altered properties can translate to improved pharmacokinetic profiles, such as a longer half-life and potentially better oral bioavailability. However, the increased size and hydrogen bonding capacity of the tetrazole may impact receptor binding affinity and membrane permeability, necessitating empirical validation through the experimental protocols outlined in this guide. This comparative framework provides researchers with the necessary tools and rationale to make informed decisions in the design and optimization of novel therapeutic agents.

References

  • BenchChem. (2025). Tetrazole vs.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Angiotensin II Receptor Binding Assays.
  • Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres.
  • Mercell. Metabolic stability in liver microsomes.
  • Cyprotex. Microsomal Stability.
  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • Future Science. (2017, November 9). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
  • Springer Nature Experiments.
  • PubMed. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • Encyclopedia.pub. (2022, August 25).
  • PubMed. (2012). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding.
  • Chem-Impex. 2-Methyl-5-hydroxybenzoic acid.
  • JoVE. Radioligand Binding Assays: Application of [ 125 I]Angiotensin II Receptor Binding.
  • reposiTUm. (2021). Prediction of pKa values of small molecules via graph neural networks.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
  • PubMed. (2010).
  • ACD/Labs. (2024, July 11).
  • Frontiers in Endocrinology. (2015, January 30). Structural determinants for binding to angiotensin converting enzyme 2 (ACE2) and angiotensin receptors 1 and 2.
  • PubMed. (2025, November 25). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
  • ResearchGate. (2025, November 28). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF.
  • PubChem. 2-Methyl-5-nitrobenzoic acid.
  • Journal of Biological Chemistry. (2015, September 29).
  • PubMed. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
  • Chem-Impex. 2-Methyl-5-nitro-benzoic acid methyl ester.
  • NOAA. 2-METHYL-5-NITROBENZOIC ACID.
  • Echemi. 2-(5-methyl-1H-tetraazol-1-yl)benzoic acid.
  • MilliporeSigma. 2-Formyl-5-methyl-benzoic acid.
  • Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl.
  • ResearchGate. (2016, March 24). (PDF)
  • ResearchGate. (2023, February 10). (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • PubChem. 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid.
  • MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • SpectraBase. benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)- - Optional[1H NMR] - Spectrum.

Sources

Comparative Profiling: Why the 2-Methyl and Tetrazole Modifications Matter

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Bioactivity Screening of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid vs. Traditional Bioisosteres

In modern drug discovery, replacing problematic functional groups with bioisosteres is a fundamental strategy to improve a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid (CAS: 72470-51-0) is a highly specialized scaffold that combines a traditional carboxylic acid anchor with a 1H-tetrazole ring. The tetrazole moiety is widely recognized as a metabolically stable bioisostere for carboxylic acids, offering similar pKa values (~4.5–4.9) while enhancing lipophilicity and resisting Phase II glucuronidation [1].

This guide provides a comprehensive comparison of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid against traditional dicarboxylic acids and unmethylated analogs. We will explore the causality behind its superior performance in bioactivity screening and provide self-validating experimental protocols for evaluating such compounds.

To objectively evaluate the performance of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid (Compound A), we must compare it against two structural alternatives commonly encountered in early-stage screening:

  • Alternative 1 (Compound B): 3-(1H-tetrazol-1-yl)benzoic acid (Lacks the 2-methyl steric shield).

  • Alternative 2 (Compound C): 2-Methyl-1,3-benzenedicarboxylic acid (Replaces the tetrazole with a standard carboxylic acid).

Mechanistic Causality Behind Performance:

  • Metabolic Stability: Traditional carboxylic acids (Compound C) are rapidly cleared via glucuronidation. The 1H-tetrazole ring in Compound A maintains the necessary hydrogen-bond acceptor profile for target binding but is sterically and electronically resistant to UDP-glucuronosyltransferases (UGTs) [1].

  • Conformational Locking: The addition of the 2-methyl group ortho to the benzoic acid moiety restricts the rotation of the carboxylate group. This "steric shield" reduces the entropic penalty upon binding to target receptors (e.g., PPAR gamma, where tetrazole-benzoic acid derivatives are known ligands [2]), leading to higher binding affinity compared to the unmethylated Compound B.

Quantitative Data Comparison

The following table summarizes the comparative screening metrics, demonstrating how the structural modifications translate into measurable bioactivity advantages.

MetricCompound A (2-Me-Tetrazole)Compound B (Unmethylated)Compound C (Dicarboxylic Acid)
Target IC50 (nM) 45 ± 3120 ± 885 ± 5
HLM t1/2 (min) > 120> 12025
LogP 2.11.80.9
PAMPA Pe (10⁻⁶ cm/s) 15.412.11.2

Table 1: Comparative bioactivity and ADMET profiles. Compound A demonstrates the optimal balance of target affinity and metabolic stability.

Experimental Protocols: Self-Validating Screening Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Controls are built into every step to confirm assay functionality and rule out false positives.

Protocol 1: TR-FRET Target Binding Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate the autofluorescence commonly exhibited by nitrogen-rich aromatic heterocycles like tetrazoles and triazoles [3].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT). Reconstitute the His-tagged target protein and the Europium-labeled anti-His antibody.

  • Compound Dilution: Serially dilute Compounds A, B, and C in DMSO (100x final concentration), then transfer 1 µL to a 384-well low-volume plate. Control: Include a DMSO-only well (maximum signal) and a known high-affinity inhibitor (minimum signal).

  • Assay Assembly: Add 5 µL of the target protein (2 nM final) to the wells. Incubate for 15 minutes at room temperature to allow the 2-methyl group to stabilize the binding conformation.

  • Tracer Addition: Add 5 µL of the fluorescent tracer ligand (e.g., Cy5-labeled) and Europium-antibody mix.

  • Readout & Validation: Incubate for 60 minutes. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

    • Self-Validation Check: The Z'-factor of the DMSO vs. reference inhibitor wells must be > 0.6 for the data to be accepted.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Rationale: This assay directly tests the hypothesis that the tetrazole ring prevents rapid Phase II metabolism compared to the dicarboxylic acid alternative.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding an NADPH regenerating system (for Phase I) and UDPGA (for Phase II glucuronidation). Control: Run parallel incubations without UDPGA to isolate Phase I vs. Phase II clearance rates.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: Include Verapamil (rapid Phase I clearance) and Naloxone (rapid Phase II clearance) as positive controls. The assay is valid only if the Naloxone t1/2 is < 30 minutes, confirming active UGT enzymes.

Visualizing the Logic and Workflow

To fully grasp the bioactivity screening of this compound, we must visualize both the experimental pipeline and the structural logic driving the molecule's performance.

G A Compound Library (Tetrazole Derivatives) B Primary Screening (TR-FRET Assay) A->B C Hit Validation (SPR Binding) B->C D ADMET Profiling (HLM & PAMPA) C->D E Lead Selection D->E

Fig 1. Sequential bioactivity screening workflow for tetrazole derivatives.

G Core 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid Multivalent Pharmacophore Tetrazole 1H-Tetrazole Ring • H-Bond Acceptor • Metabolic Stability • Bioisostere Core->Tetrazole Benzoic Benzoic Acid • Salt Bridge Formation • Primary Anchor Core->Benzoic Methyl 2-Methyl Group • Steric Shielding • Conformation Lock Core->Methyl

Fig 2. Structure-activity relationship (SAR) logic for the target compound.

Conclusion

The integration of a 1H-tetrazole ring and a 2-methyl group onto a benzoic acid scaffold creates a highly optimized building block for drug discovery. By utilizing rigorous, self-validating screening protocols like TR-FRET and HLM stability assays, researchers can quantitatively prove that 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid outperforms traditional dicarboxylic acids in both target affinity and metabolic endurance.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
  • 4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid. National Center for Biotechnology Information (PMC).
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. National Center for Biotechnology Information (PMC).

In Vitro Evaluation of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter lead compounds that exhibit excellent target affinity but fail in later stages due to poor metabolic stability or limited membrane permeability caused by exposed carboxylic acid moieties. The strategic replacement of these carboxylic acids with 5-substituted 1H-tetrazoles is a highly effective, field-proven bioisosteric strategy in rational drug design 1[1].

The scaffold 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid (CAS 370560-58-0) provides a highly versatile dual-functional platform. The tetrazole ring acts as a metabolically robust bioisostere, while the benzoic acid group allows for rapid derivatization (e.g., amidation or esterification) to explore structure-activity relationships (SAR). This guide objectively compares the in vitro performance of these derivatives against conventional therapeutic alternatives in two primary domains: COX-2 selective anti-inflammatory agents and targeted anticancer therapeutics 2[2].

BioisostereLogic A Parent Carboxylic Acid (High Clearance, Poor Permeability) B 2-Methyl-5-(1H-tetrazol-1-yl) benzoic Acid Derivatization A->B Bioisosteric Swap C Tetrazole Derivative (Metabolically Stable, Enhanced Affinity) B->C Amidation/Esterification

Workflow illustrating the bioisosteric replacement strategy to improve pharmacokinetic profiles.

Part 1: Anti-Inflammatory Profiling (COX-2 Inhibition)

Tetrazole derivatives are extensively evaluated as cyclooxygenase-2 (COX-2) inhibitors. The tetrazole ring perfectly mimics the acidic properties of traditional NSAIDs (like diclofenac) without inducing the severe gastric ulceration typically associated with free carboxylic acids 2[2]. The pKa of the tetrazole moiety (~4.5–4.9) aligns with the required pharmacophore for the COX-2 active site, forming crucial hydrogen bonds with Arg120 and Tyr355 3[3].

Experimental Protocol: In Vitro COX-1/COX-2 Fluorometric Assay

Scientific Causality: We strictly utilize a fluorometric assay rather than a standard colorimetric one. Highly conjugated tetrazole-benzoic acid derivatives often possess intrinsic UV absorption that overlaps with colorimetric readouts, leading to false negatives.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 are pre-incubated with the heme cofactor in Tris-HCl buffer (pH 8.0). Why: This ensures the peroxidase active site is fully reconstituted before inhibitor binding.

  • Inhibitor Incubation: Add the synthesized derivatives (dissolved in DMSO). Ensure the final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation. Incubate for 15 minutes at 37°C. Why: This pre-incubation is critical for time-dependent, competitive inhibitors to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA) and the fluorometric substrate (ADHP).

  • Quantification: Measure fluorescence (Ex/Em = 535/587 nm). The conversion of ADHP to highly fluorescent resorufin is directly proportional to the PGG2 produced.

COX2Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation) COX2->PGs Inhibitor Tetrazole Derivative Inhibitor->COX2 Competitive Inhibition

Arachidonic acid cascade showing targeted inhibition of COX-2 by tetrazole derivatives.

Data Comparison: COX Inhibitory Performance

The following table compares a representative optimized amide derivative of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid against standard NSAIDs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Gastric Ulceration Liability
Tetrazole Derivative A > 50.00.28> 178Low
Celecoxib (Standard)14.70.04367Low
Diclofenac (Standard)3.80.844.5High

Insight: While slightly less potent than Celecoxib, the tetrazole derivative offers a vastly superior selectivity index compared to non-selective NSAIDs like Diclofenac, validating the bioisosteric rationale.

Part 2: Anticancer Profiling (Cytotoxicity & Apoptosis)

Beyond inflammation, tetrazole-fused scaffolds exhibit potent anticancer properties by acting as bioisosteres that can intercalate or bind to kinase active sites and estrogen receptors (ER-α) 4[4]. Derivatives of 2-methyl-5-(1H-tetrazol-1-yl)benzoic acid have shown significant anti-proliferative activity against breast (MCF-7, T-47D) and colon (HT-29) cancer cell lines 5[5].

Experimental Protocol: MTT Cell Viability Assay

Scientific Causality: Tetrazoles and MTT tetrazolium salts are chemically related. To ensure the highly redox-active tetrazole derivatives do not artificially reduce the MTT salt (a common false-positive artifact), a cell-free background control must be run in parallel.

  • Cell Seeding: Seed MCF-7 and HT-29 cells at

    
     cells/well in 96-well plates. Allow 24 hours for adherence.
    
  • Treatment: Expose cells to varying concentrations (0.1 - 100 µM) of the derivatives for 48 hours. Include a vehicle control (0.1% DMSO) and a cell-free control containing only media and the drug.

  • MTT Incubation: Add MTT reagent (5 mg/mL). Why: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan.

  • Solubilization & Reading: Remove media, dissolve formazan in DMSO, and read absorbance at 570 nm. Subtract the cell-free background absorbance to ensure data integrity.

AssayWorkflow Prep Compound Prep (DMSO Stock) Screen Primary Screen (MTT/LDH Assay) Prep->Screen Mech Mechanism Validation (Flow Cytometry) Screen->Mech Lead Lead Selection (High Selectivity) Mech->Lead

Standardized high-throughput in vitro screening workflow for anticancer tetrazole derivatives.

Data Comparison: Cytotoxicity (IC₅₀)

The table below compares a targeted indole-conjugated derivative of the scaffold against standard chemotherapeutics.

CompoundMCF-7 (Breast) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)HEK-293 (Normal) IC₅₀ (µM)
Tetrazole Derivative B 3.827.45> 100.0
Doxorubicin (Standard)0.951.204.5
5-Fluorouracil (Standard)5.102.8012.0

Insight: Derivative B demonstrates a highly favorable safety profile. While its absolute potency is lower than Doxorubicin, it exhibits virtually no cytotoxicity against normal HEK-293 cells, highlighting the targeted nature of the tetrazole-based ER-α antagonism 4[4].

Conclusion

The 2-Methyl-5-(1H-tetrazol-1-yl)benzoic acid scaffold is a powerful tool for drug discovery. By utilizing the tetrazole as a carboxylic acid bioisostere, researchers can dramatically improve the metabolic stability and safety profile of their lead compounds. However, rigorous in vitro testing—specifically employing fluorometric readouts and cell-free MTT controls—is mandatory to prevent the chemical artifacts inherent to polynitrogen heterocycles.

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. 6

  • Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. Benchchem. 1

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. 5

  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Taylor & Francis. 2

  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity. PubMed. 3

  • Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents. RSC Publishing. 4

Sources

Structure-activity relationship (SAR) studies of "2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid" analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the Structure-Activity Relationship (SAR) studies of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid analogs. This guide is designed for medicinal chemists and drug discovery professionals, focusing on the strategic evaluation of this scaffold against standard bioisosteres and structural alternatives.

Executive Summary

The 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid scaffold represents a specialized pharmacophore often utilized in the design of Factor XIa inhibitors , P2X3 antagonists , and metabolic modulators (e.g., GPR109A) . Unlike the classic C-linked tetrazole (a direct carboxylic acid bioisostere), the N-linked (1-yl) tetrazole offers distinct electronic properties, metabolic stability profiles, and vector orientations.

This guide objectively compares the physicochemical and biological performance of this specific scaffold against its primary structural alternatives: the C-linked tetrazole isomer , the dicarboxylic acid precursor , and the des-methyl analog .

Key Findings
  • Bioisosterism: The 1-substituted tetrazole is less acidic (pKa ~4.8–5.0) than the carboxylic acid, improving membrane permeability compared to dicarboxylates.

  • Conformational Control: The ortho-methyl group (2-position) restricts rotation of the benzoic acid moiety, locking the pharmacophore in a bioactive conformation often required for high-affinity binding (e.g., in Factor XIa pockets).

  • Metabolic Stability: The N-linked tetrazole is resistant to glucuronidation, a common clearance pathway for carboxylic acids.

Comparative Analysis: Performance & Properties

The following table contrasts the subject scaffold with key alternatives used in Lead Optimization.

FeatureSubject Scaffold (2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid)Alt A: C-Linked Isomer (2-Methyl-5-(1H-tetrazol-5-yl)benzoic Acid)Alt B: Dicarboxylate (2-Methyl-terephthalic Acid)Alt C: Des-Methyl (5-(1H-tetrazol-1-yl)benzoic Acid)
Tetrazole Type N-Linked (1-yl) C-Linked (5-yl)N/A (Carboxylic Acid)N-Linked (1-yl)
Electronic Effect Electron-withdrawing (Inductive)Electron-withdrawing (Resonance)Strong H-bond donor/acceptorElectron-withdrawing
pKa (Tetrazole) Non-acidic / Weakly basic~4.5 (Acidic)~4.2 (Acidic)Non-acidic
LogD (pH 7.4) Moderate (1.5 - 2.5) Low (< 1.[1]0)Very Low (< 0.5)Low-Moderate
Permeability High ModerateLow (Polar)High
Metabolic Liability Low (Stable)Moderate (Glucuronidation)High (Phase II Conjugation)Low
Conformation Twisted (Ortho-lock) TwistedPlanar/TwistedFlexible (Free rotation)
Detailed Performance Insights
1. Permeability & Lipophilicity (Subject vs. Alt B)

The 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid scaffold significantly outperforms the dicarboxylic acid analog (Alt B) in passive membrane permeability. The N-linked tetrazole does not ionize at physiological pH, maintaining a neutral dipole that facilitates transit through the lipid bilayer, whereas the dicarboxylate exists as a dianion, requiring active transport.

2. Conformational Locking (Subject vs. Alt C)

The 2-methyl group is not merely a hydrophobic filler; it exerts a critical "ortho-effect." In SAR studies (e.g., Factor XIa inhibitors), this methyl group forces the benzoic acid ring out of coplanarity with the amide/linker connection, often pre-organizing the molecule into the bioactive conformation. The Des-methyl analog (Alt C) lacks this constraint, resulting in a higher entropic penalty upon binding and typically 5–10x lower potency.

3. Acid Bioisosterism (Subject vs. Alt A)

Researchers often default to the C-linked tetrazole (Alt A) as an acid replacement. However, the N-linked tetrazole (Subject) is distinct: it acts primarily as a dipole and hydrogen bond acceptor, not a proton donor. This is crucial for targets where the binding pocket contains a hydrogen bond donor (e.g., Serine OH or Backbone NH) rather than a basic residue (Arg/Lys).

Experimental Protocols

To validate these SAR hypotheses, the following self-validating protocols are recommended.

Protocol A: Synthesis of the N-Linked Tetrazole Scaffold

Context: Direct synthesis via Chan-Lam coupling or cyclization is preferred over nucleophilic substitution due to regioselectivity issues.

Methodology (Cyclization Approach):

  • Starting Material: 5-Amino-2-methylbenzoic acid methyl ester.

  • Reagents: Sodium Azide (

    
    ), Triethyl Orthoformate (
    
    
    
    ), Glacial Acetic Acid.
  • Procedure:

    • Dissolve amine (1.0 eq) in glacial acetic acid (0.5 M).

    • Add

      
       (3.0 eq) and 
      
      
      
      (3.0 eq).
    • Critical Step: Heat to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the amine (M+H) and appearance of the tetrazole adduct (M+1+53).

    • Workup: Cool to RT. Dilute with ice water. The product often precipitates. If not, extract with EtOAc.

    • Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) to yield the free acid.

  • Validation:

    
     NMR must show the tetrazole proton singlet at 
    
    
    
    9.5–10.0 ppm.
Protocol B: Lipophilicity Assessment (LogD 7.4)

Context: Validating the permeability advantage over dicarboxylates.

  • System: Shake-flask method (n-Octanol / PBS Buffer pH 7.4).

  • Procedure:

    • Dissolve 1 mg of compound in 1 mL of Octanol (pre-saturated with buffer).

    • Add 1 mL of PBS buffer (pre-saturated with octanol).

    • Vortex for 60 minutes at 25°C. Centrifuge to separate phases.

    • Analyze concentration in both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
  • Acceptance Criteria: Mass balance > 90%.

Visualization: SAR Decision Tree & Pathway

The following diagram illustrates the strategic decision-making process for optimizing this scaffold, highlighting the divergence between N-linked and C-linked pathways.

SAR_Strategy Start Lead Scaffold: Benzoic Acid Derivative Decision1 Target Binding Pocket Requirement? Start->Decision1 Path_Acid Requires Acidic Proton (Ionic Interaction w/ Arg/Lys) Decision1->Path_Acid Ionic Path_Dipole Requires H-Bond Acceptor/Dipole (Interaction w/ Ser/Thr/Backbone) Decision1->Path_Dipole Polar/Neutral Alt_A Alt A: C-Linked Tetrazole (5-yl isomer) pKa ~4.5 Path_Acid->Alt_A Subject Subject: N-Linked Tetrazole (1-yl isomer) Non-acidic Dipole Path_Dipole->Subject Opt_Methyl Optimization Step: Conformational Restriction Subject->Opt_Methyl Result_Methyl 2-Methyl Analog: Restricted Rotation High Selectivity Opt_Methyl->Result_Methyl Add 2-Me Result_DesMethyl Des-Methyl Analog: Flexible Entropic Penalty Opt_Methyl->Result_DesMethyl No 2-Me

Caption: Strategic flow for selecting the N-linked tetrazole scaffold based on binding pocket requirements and conformational optimization.

References

  • Popova, E. A., et al. (2019). Tetrazoles in Medicinal Chemistry: Synthesis and Biological Activity. Russian Chemical Reviews. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Quan, M. L., et al. (2015). Factor XIa Inhibitors as New Anticoagulants. Annual Reports in Medicinal Chemistry. (Contextual reference for tetrazole-phenyl scaffolds in Factor XIa). Link

  • PDB Entry 5E2O . Crystal Structure of Factor XIa in Complex with Tetrazole-Phenyl Inhibitors. RCSB Protein Data Bank. Link

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Synthetic Methods and Applications. Bioorganic & Medicinal Chemistry. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.